molecular formula C12H15NO2 B156542 5-Ethoxy-1,3-dimethylindolin-2-one CAS No. 131057-63-1

5-Ethoxy-1,3-dimethylindolin-2-one

Cat. No.: B156542
CAS No.: 131057-63-1
M. Wt: 205.25 g/mol
InChI Key: JMRWLRFPUMZEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-1,3-dimethylindolin-2-one is a significant chemical building block in organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor in multi-step synthetic pathways. Notably, it is a crucial intermediate in the chemical synthesis of complex molecules such as Eseroline, a compound studied for its unique pharmacological profile . This utility makes it a valuable reagent for researchers developing novel synthetic methods and exploring the structure-activity relationships of indoline-based compounds . The compound serves as a versatile scaffold for the preparation of more complex structures with potential biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-1,3-dimethyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-15-9-5-6-11-10(7-9)8(2)12(14)13(11)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRWLRFPUMZEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238129
Record name 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131057-63-1
Record name 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131057-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indol-2-one, 5-ethoxy-1,3-dihydro-1,3-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Ethoxy-1,3-dimethylindolin-2-one. Due to the limited availability of experimental data for this specific compound, this report also includes generalized experimental protocols and biological context based on the broader class of indolin-2-one derivatives, which are a significant scaffold in medicinal chemistry.

Core Chemical and Physical Properties

This compound is an aromatic heterocyclic organic compound. Its core structure is based on the indolin-2-one scaffold, which is found in many biologically active molecules. The key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValueSource
IUPAC Name 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-onePubChem[1]
CAS Number 131057-63-1PubChem[1]
Molecular Formula C₁₂H₁₅NO₂PubChem[1]
Canonical SMILES CCOC1=CC2=C(C=C1)N(C(=O)C2C)CPubChem[1]
InChI Key JMRWLRFPUMZEGA-UHFFFAOYSA-NPubChem[1]

Table 2: Physicochemical Properties

PropertyValueNotesSource
Molecular Weight 205.25 g/mol PubChem[1]
Boiling Point 381.4 ± 42.0 °CPredictedChemBK[2]
Density 1.100 g/cm³PredictedChemBK[2]
Physical State Likely solid at room temperatureBased on related compoundsCymitQuimica[3]
Solubility Moderately soluble in organic solventsPredictedCymitQuimica[3]

Note: Much of the available data for this compound is predicted. Experimental validation is required for definitive characterization.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Features

SpectroscopyPredicted Features
¹H NMR Signals corresponding to aromatic protons, ethoxy group protons (triplet and quartet), N-methyl protons (singlet), and C3-methyl protons (doublet and quartet for the methine proton).
¹³C NMR Resonances for aromatic carbons, carbonyl carbon (~175-180 ppm), ethoxy carbons, N-methyl carbon, and C3-methyl and methine carbons.
IR Characteristic peaks for C=O stretching (around 1710 cm⁻¹), C-O-C stretching, and aromatic C-H and C=C stretching.
Mass Spec. A molecular ion peak (M+) at m/z 205.11, with fragmentation patterns corresponding to the loss of ethoxy and methyl groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, general methods for the synthesis of substituted indolin-2-ones and for assessing the biological activity of this class of compounds are well-established.

Generalized Synthesis of Substituted Indolin-2-ones

The synthesis of indolin-2-one derivatives often involves the condensation of an appropriately substituted isatin with a compound containing an active methylene group. A general synthetic route is outlined below.

G Generalized Synthesis of Indolin-2-one Derivatives Isatin Substituted Isatin Intermediate Condensation Intermediate Isatin->Intermediate ActiveMethylene Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) ActiveMethylene->Intermediate Base Base (e.g., Piperidine, Et3N) Base->Intermediate catalyst Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Intermediate reaction medium Indolinone Substituted 3-Alkylideneindolin-2-one Intermediate->Indolinone Dehydration FinalProduct Substituted Indolin-2-one Indolinone->FinalProduct Reduction of exocyclic double bond Reduction Reduction (e.g., NaBH4, H2/Pd-C)

Caption: Generalized synthetic workflow for substituted indolin-2-ones.

Methodology:

  • Condensation: A substituted isatin is reacted with a compound containing an active methylene group in the presence of a basic catalyst such as piperidine or triethylamine. The reaction is typically carried out in a protic solvent like ethanol or acetic acid and may require heating.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

  • Reduction (if necessary): If the desired product is a 3-substituted indolin-2-one without an exocyclic double bond, a reduction step is necessary. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of indolin-2-one derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

G MTT Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis SeedCells Seed cancer cells in 96-well plates Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add varying concentrations of indolin-2-one derivative Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan Incubate3->AddDMSO MeasureAbsorbance Measure absorbance at ~570 nm AddDMSO->MeasureAbsorbance CalculateViability Calculate cell viability (%) MeasureAbsorbance->CalculateViability DetermineIC50 Determine IC50 value CalculateViability->DetermineIC50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Biological Activity and Mechanism of Action of Indolin-2-one Derivatives

While no specific biological activity has been reported for this compound, the indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[5] Many indolin-2-one derivatives have shown potent anti-cancer activity by targeting various receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7][8]

Table 4: Cytotoxicity of Selected Indolin-2-one Derivatives

CompoundCell LineIC₅₀ (µM)Source
Biphenylurea-indolinone conjugate 5oMCF-7 (Breast Cancer)1.04 ± 0.10Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties[9]
Biphenylurea-indolinone conjugate 5lMCF-7 (Breast Cancer)1.93 ± 0.17Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties[9]
Indolin-2-one derivative 9HepG2 (Liver Cancer)2.53Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules[10][11]
Indolin-2-one derivative 20HepG2 (Liver Cancer)3.08Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules[10][11]
Indolin-2-one derivative 1cHCT-116 (Colon Cancer)SubmicromolarDesign, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds[5]
Indolin-2-one derivative 1hHCT-116 (Colon Cancer)SubmicromolarDesign, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds[5]

The general mechanism of action for many anti-cancer indolin-2-one derivatives involves the inhibition of RTK signaling pathways.

G Generalized VEGFR Signaling Pathway Inhibition by Indolin-2-one Derivatives cluster_0 Cell Membrane VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Indolinone Indolin-2-one Derivative Indolinone->VEGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-1,3-dimethylindolin-2-one is a synthetic organic compound belonging to the oxindole class of heterocyclic molecules. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. A comprehensive understanding of the molecular structure of novel oxindole derivatives is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of robust synthetic methodologies.

This technical guide provides a detailed overview of the structure elucidation of this compound. While specific experimental data for this exact molecule is not extensively available in the public domain, this document presents a comprehensive, illustrative pathway for its structural determination based on established analytical techniques and data from closely related analogs. The methodologies and data presented herein serve as a practical blueprint for researchers engaged in the synthesis and characterization of novel small molecules.

Physicochemical Properties

A foundational step in the characterization of a new chemical entity is the determination of its basic physicochemical properties. These parameters provide initial confirmation of the compound's identity and purity.

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂PubChem[1]
Molecular Weight205.25 g/mol PubChem[1]
IUPAC Name5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-onePubChem[1]
CAS Number131057-63-1PubChem[1]
Predicted Boiling Point381.4 ± 42.0 °CChemBK[2]
Predicted pKa1.19 ± 0.40ChemBK[2]

Synthesis and Experimental Workflow

The elucidation of a molecule's structure begins with its synthesis. A plausible synthetic route to this compound is outlined below, followed by a typical analytical workflow for structural confirmation.

Hypothetical Synthetic Protocol

A common approach to the synthesis of N-alkylated and 3-substituted oxindoles involves the alkylation of a parent oxindole. The following is a representative, hypothetical protocol.

Reaction: Alkylation of 5-ethoxy-3-methylindolin-2-one.

Materials:

  • 5-ethoxy-3-methylindolin-2-one

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), a solution of 5-ethoxy-3-methylindolin-2-one (1.0 equivalent) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • The mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data analysis for the comprehensive structure elucidation of the synthesized compound.

G Figure 1: Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Target Compound Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Connectivity & Environment IR Infrared (IR) Spectroscopy Purification->IR Functional Groups Structure_Proposed Proposed Structure MS->Structure_Proposed NMR->Structure_Proposed IR->Structure_Proposed Final_Structure Confirmed Structure of this compound Structure_Proposed->Final_Structure

Caption: A logical workflow for the synthesis, purification, and structural analysis of this compound.

Spectroscopic Data and Interpretation

The cornerstone of structure elucidation lies in the interpretation of spectroscopic data. The following sections present hypothetical yet realistic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.05d1H8.4Ar-H (C6-H)
6.80dd1H8.4, 2.4Ar-H (C7-H)
6.75d1H2.4Ar-H (C4-H)
4.02q2H7.0-OCH₂CH₃
3.45q1H7.6C3-H
3.20s3H-N-CH₃
1.45d3H7.6C3-CH₃
1.40t3H7.0-OCH₂CH₃

¹³C NMR (101 MHz, CDCl₃) Data

Chemical Shift (δ) ppmAssignment
178.5C=O (C2)
155.0Ar-C (C5)
138.0Ar-C (C7a)
128.0Ar-C (C3a)
125.0Ar-CH (C6)
112.0Ar-CH (C7)
110.0Ar-CH (C4)
64.0-OCH₂CH₃
42.0C3
26.5N-CH₃
15.0C3-CH₃
14.8-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS)

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Mass AnalyzerTime-of-Flight (TOF)
Calculated m/z for [M+H]⁺ (C₁₂H₁₆NO₂⁺)206.1176
Found m/z206.1179

The excellent agreement between the calculated and found mass-to-charge ratio confirms the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2975MediumC-H stretch (aliphatic)
1710StrongC=O stretch (amide)
1615, 1490MediumC=C stretch (aromatic)
1240StrongC-O stretch (aryl ether)
1150StrongC-N stretch

Structure Confirmation

The collective interpretation of the data from NMR, MS, and IR spectroscopy leads to the unambiguous confirmation of the structure of this compound.

The diagram below illustrates the confirmed chemical structure with key atoms numbered for correlation with the spectroscopic data.

Caption: The confirmed chemical structure of this compound.

The structure elucidation of this compound is a systematic process that relies on a combination of chemical synthesis and a suite of modern analytical techniques. Through the careful acquisition and interpretation of data from NMR, mass spectrometry, and IR spectroscopy, the precise atomic connectivity and molecular architecture can be confidently determined. The methodologies and illustrative data presented in this guide provide a robust framework for the characterization of novel oxindole derivatives and other small molecules in a research and development setting.

References

In-Depth Technical Guide: 5-Ethoxy-1,3-dimethylindolin-2-one (CAS 131057-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-1,3-dimethylindolin-2-one is a substituted indolin-2-one compound with the CAS number 131057-63-1. While the indolin-2-one scaffold is a well-recognized pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, there is currently a significant lack of specific published data for this particular derivative. This guide provides a summary of the available chemical and physical properties of this compound and explores the potential biological activities and signaling pathways associated with the broader class of substituted indolin-2-ones, offering a starting point for future research and development efforts.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 131057-63-1N/A
Molecular Formula C₁₂H₁₅NO₂[1][2]
Molecular Weight 205.25 g/mol [1][2]
IUPAC Name 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one[1]
Boiling Point (Predicted) 381.4 ± 42.0 °C[2]
Density (Predicted) 1.100 g/cm³[2]
SMILES CCOC1=CC2=C(C=C1)N(C)C(=O)C2C[1]
InChI Key JMRWLRFPUMZEGA-UHFFFAOYSA-N[1]

Potential Biological Activities of the Indolin-2-one Scaffold

While specific biological data for this compound is not available in the public domain, the indolin-2-one core is a "privileged scaffold" in drug discovery. Derivatives of this structure have been extensively investigated and have shown a wide array of pharmacological activities. This suggests that this compound could potentially exhibit similar properties.

Kinase Inhibition

Many indolin-2-one derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Anti-inflammatory Activity

Substituted indolin-2-ones have been reported to possess anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory pathways.

Neuroprotective Effects

Recent research has highlighted the potential of indolin-2-one derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4][5][6][7] These compounds may exert their neuroprotective effects through various mechanisms, including the inhibition of specific kinases involved in neuronal apoptosis and inflammation.[3][4] For instance, certain derivatives have been identified as isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal death pathways.[3] Others have been shown to act as dual inhibitors of glycogen synthase kinase 3β (GSK3β) and tau aggregation, both of which are implicated in the pathology of Alzheimer's disease.[4]

Postulated Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, several signaling pathways could potentially be modulated by this compound. A logical workflow for investigating these potential interactions is outlined below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Validation Compound This compound Cell-Based Assays Phenotypic Screening (e.g., cytotoxicity, proliferation) Compound->Cell-Based Assays Kinase Panel Screening Broad Kinase Profiling Cell-Based Assays->Kinase Panel Screening Identified Activity Affinity Chromatography Target Pull-down Cell-Based Assays->Affinity Chromatography Omics Analysis Transcriptomics/Proteomics Cell-Based Assays->Omics Analysis MAPK Pathway MAPK/JNK Pathway Kinase Panel Screening->MAPK Pathway Hit Identification PI3K/Akt Pathway PI3K/Akt/mTOR Pathway Kinase Panel Screening->PI3K/Akt Pathway NF-kB Pathway NF-κB Signaling Affinity Chromatography->NF-kB Pathway Binding Partner ID Omics Analysis->MAPK Pathway Pathway Enrichment Western Blot Western Blot Analysis MAPK Pathway->Western Blot Validate Phosphorylation PI3K/Akt Pathway->Western Blot NF-kB Pathway->Western Blot In Vivo Models Animal Disease Models Western Blot->In Vivo Models Confirm Efficacy

Caption: A logical workflow for the biological investigation of this compound.

Experimental Protocols

As there are no published studies detailing experimental procedures for this compound, this section provides generalized protocols for key experiments that would be essential for its initial characterization.

General Synthesis of Substituted Indolin-2-ones

A general synthetic approach for indolin-2-one derivatives often involves the cyclization of an appropriate precursor. The specific synthesis for this compound is not detailed in the available literature. However, a plausible route could be conceptualized based on established organic chemistry principles.

G Start 4-Ethoxyaniline Step1 Reaction with α-bromopropionyl bromide Start->Step1 Intermediate1 2-Bromo-N-(4-ethoxyphenyl)propanamide Step1->Intermediate1 Step2 Intramolecular Friedel-Crafts Alkylation Intermediate1->Step2 Intermediate2 5-Ethoxy-3-methylindolin-2-one Step2->Intermediate2 Step3 N-methylation Intermediate2->Step3 Final This compound Step3->Final

Caption: A potential synthetic pathway for this compound.

In Vitro Kinase Assay (General Protocol)

To assess the potential kinase inhibitory activity of this compound, a general in vitro kinase assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of protein kinases.

Materials:

  • Test compound (this compound) dissolved in DMSO.

  • Recombinant protein kinases.

  • Kinase-specific peptide substrates.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • 384-well plates.

  • Plate reader capable of luminescence or fluorescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a chemical entity with a scaffold known for its diverse biological activities. However, a thorough review of the current scientific literature reveals a significant gap in our understanding of this specific compound. There is a clear need for foundational research to elucidate its synthesis, physicochemical properties, and, most importantly, its pharmacological profile. The potential for this molecule to act as a kinase inhibitor, an anti-inflammatory agent, or a neuroprotective compound warrants further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to begin to unravel the therapeutic potential of this compound. Future studies should focus on its synthesis and subsequent screening in a variety of biological assays to identify its primary mechanism of action and potential for drug development.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, and plausible biological activities of 5-Ethoxy-1,3-dimethylindolin-2-one. The information is compiled from various chemical databases and scientific literature, offering a foundational understanding for researchers and professionals in drug development.

Physicochemical Characteristics

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂PubChem[1]
Molecular Weight 205.25 g/mol PubChem[1]
IUPAC Name 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-oneP&S Chemicals[2]
CAS Number 131057-63-1PubChem[1]
Physical State Solid at room temperature (presumed)Inferred from typical properties of similar compounds
Boiling Point 381.4±42.0 °C (Predicted)ChemBK[3]
Melting Point No data available
pKa 1.19±0.40 (Predicted)
Solubility Moderately soluble in organic solvents (presumed)Inferred from structural features
WaterNo quantitative data available
EthanolNo quantitative data available
DMSONo quantitative data available
AcetoneNo quantitative data available

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general procedure can be derived from established methods for the synthesis of substituted indolin-2-ones.

General Synthesis of Substituted Indolin-2-ones

The synthesis of indolin-2-one derivatives often involves the condensation of an appropriately substituted isatin or a related precursor with a suitable reagent to introduce the desired substituent at the 3-position. For N-alkylation and substitution on the aromatic ring, multi-step synthetic routes are common.

A plausible synthetic approach could involve:

  • Preparation of a substituted 2-aminophenol: Starting with a commercially available aminophenol, an ethoxy group can be introduced at the desired position via Williamson ether synthesis.

  • Synthesis of the indolin-2-one core: The substituted aminophenol can then be cyclized to form the indolin-2-one scaffold.

  • Alkylation: The final step would involve the methylation of the nitrogen at the 1-position and the carbon at the 3-position.

Characterization: The final product would be purified, typically by column chromatography, and its structure confirmed using a suite of analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Proposed Mechanism of Action

Specific studies on the mechanism of action of this compound have not been reported. However, the indolin-2-one scaffold is a well-established pharmacophore in numerous biologically active compounds, particularly as kinase inhibitors .

Many 3-substituted indolin-2-one derivatives have been shown to be potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases such as Src and JNK.[4][5] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of cancer and other diseases.

It is plausible that this compound could act as a kinase inhibitor by competing with ATP for binding to the kinase domain.

Furthermore, some indolin-2-one derivatives have demonstrated anti-inflammatory properties .[6] This activity is often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which would lead to a downstream reduction in the production of inflammatory cytokines like TNF-α and IL-6.

Mandatory Visualizations

Proposed Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase

The following diagram illustrates a generalized signaling pathway of a receptor tyrosine kinase (RTK) and the potential point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds and activates Compound This compound Compound->RTK Inhibits ATP binding ATP ATP ATP->RTK Binds to kinase domain Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Proposed mechanism of action via RTK inhibition.

Experimental Workflow for Synthesis and Characterization

The diagram below outlines a typical experimental workflow for the synthesis and characterization of a substituted indolin-2-one derivative.

G cluster_characterization Structural Characterization Start Starting Materials (e.g., Substituted Aminophenol) Synthesis Chemical Synthesis (e.g., Cyclization, Alkylation) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (HPLC) NMR->Purity MS->Purity IR->Purity Final_Product Pure this compound Purity->Final_Product

Caption: General experimental workflow.

References

Spectroscopic and Spectrometric Characterization of 5-Ethoxy-1,3-dimethylindolin-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible, experimentally determined spectral data (NMR, IR, MS) for 5-Ethoxy-1,3-dimethylindolin-2-one is not available at the time of this writing. This guide provides an in-depth technical overview based on predicted spectral characteristics derived from the compound's structure and general principles of spectroscopy and spectrometry.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected spectral data for this compound. The information herein is designed to aid in the identification and characterization of this and structurally related compounds.

Chemical Structure and Properties
  • IUPAC Name: 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one[1]

  • Molecular Formula: C₁₂H₁₅NO₂[1]

  • Molecular Weight: 205.25 g/mol [1]

  • CAS Number: 131057-63-1[1]

Predicted Spectral Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-6.8m3HAromatic Protons (H-4, H-6, H-7)
~4.05q2H-OCH₂CH₃
~3.40q1HC(3)-H
~3.20s3HN-CH₃
~1.45d3HC(3)-CH₃
~1.40t3H-OCH₂CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~178C=O (C-2)
~155C-5
~140C-7a
~128C-3a
~125, ~110, ~108Aromatic CH (C-4, C-6, C-7)
~64-OCH₂CH₃
~40C-3
~26N-CH₃
~15C(3)-CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted spectrum for this compound would exhibit characteristic absorption bands for its lactam, ether, and aromatic moieties.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H Stretch[2][3]
~2980-2850MediumAliphatic C-H Stretch (methyl and ethyl groups)[3][4]
~1710StrongC=O Stretch (five-membered lactam)[5]
~1610, ~1490MediumAromatic C=C Stretch[2]
~1240StrongAryl-O-C Asymmetric Stretch (ether)
~1040MediumAryl-O-C Symmetric Stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 205 (corresponding to the molecular formula C₁₂H₁₅NO₂)

  • Major Fragmentation Pathways:

    • Loss of an ethyl radical (-•CH₂CH₃) from the ethoxy group.

    • Loss of an ethoxy radical (-•OCH₂CH₃).

    • Fragmentation of the indolinone ring structure. A common fragmentation pattern for esters involves the loss of the ethoxy group followed by the loss of carbon monoxide[6].

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed above.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence.

  • ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectrum Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables[2][3][4][5][7].

MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Workflow Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound and a hypothetical experimental workflow for data acquisition.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and structural elucidation of a chemical compound.

Experimental_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Start: Purified Compound prep_nmr Dissolve in CDCl3 with TMS start->prep_nmr prep_ir Place Sample on ATR Crystal start->prep_ir prep_ms Introduce Sample (e.g., GC/LC) start->prep_ms acq_nmr Acquire 1H & 13C Spectra prep_nmr->acq_nmr proc_nmr Process FID Data acq_nmr->proc_nmr end End: Correlated Spectral Data proc_nmr->end acq_ir Collect Background & Sample Scans prep_ir->acq_ir proc_ir Generate Transmittance Spectrum acq_ir->proc_ir proc_ir->end acq_ms Ionize and Detect Fragments prep_ms->acq_ms proc_ms Generate Mass Spectrum acq_ms->proc_ms proc_ms->end

References

Whitepaper: A Guide to In Silico Target Prediction and Validation for Novel Small Molecules: A Case Study of 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies for identifying and validating the protein targets of novel small molecules, using the hypothetical compound 5-Ethoxy-1,3-dimethylindolin-2-one as an illustrative example. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to In Silico Target Prediction

The identification of molecular targets is a critical step in the discovery and development of new therapeutic agents. In silico target prediction, which utilizes computational methods, has become an indispensable tool in modern pharmacology. These approaches can significantly expedite the drug discovery process by narrowing down the number of potential protein targets for a given small molecule, thereby reducing the time and cost associated with experimental screening.

The primary methodologies for in silico target prediction can be broadly categorized into two main classes:

  • Ligand-based approaches: These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By comparing a novel compound to databases of known ligands, potential targets can be inferred.

  • Structure-based approaches: When the three-dimensional structure of a potential protein target is known, these methods can be employed to predict the binding of a small molecule to the protein. Molecular docking is a prominent example of this approach.

This guide will delve into these methodologies and provide a workflow for the in silico prediction and subsequent experimental validation of the targets of this compound.

Methodologies for In Silico Target Prediction

A variety of computational tools and databases are available for predicting the biological targets of small molecules. The selection of the most appropriate method often depends on the available information about the compound and its potential targets.

Ligand-Based Methods

When the structure of a potential target is unknown, ligand-based methods are particularly useful. These approaches leverage the information from databases of compounds with known biological activities.

  • Chemical Similarity Searching: This technique involves screening large chemical databases to identify molecules that are structurally similar to the query compound (this compound). The underlying assumption is that structurally similar molecules are likely to bind to the same targets. Common databases for this purpose include PubChem, ChEMBL, and DrugBank.

  • Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to interact with a specific target. By identifying the pharmacophoric features of a novel compound, one can screen for proteins that are known to bind to ligands with similar pharmacophores.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. If a set of molecules with known activity towards a particular target is available, a QSAR model can be developed and used to predict the activity of a new compound.

Structure-Based Methods

When the 3D structure of a potential protein target is available, structure-based methods can provide detailed insights into the binding interactions between the protein and the small molecule.

  • Molecular Docking: This is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. Docking algorithms score the different binding poses based on factors such as intermolecular forces and conformational entropy. This method can be used to screen large libraries of compounds against a specific target or to predict the targets of a single compound by docking it against a panel of proteins.

The following diagram illustrates a general workflow for in silico target prediction:

G cluster_0 In Silico Target Prediction Workflow A Input: this compound Structure B Ligand-Based Prediction (e.g., Chemical Similarity, Pharmacophore) A->B C Structure-Based Prediction (e.g., Molecular Docking) A->C F Prioritized List of Potential Targets B->F C->F D Database of Known Ligands (e.g., ChEMBL, PubChem) D->B E Database of Protein Structures (e.g., PDB) E->C G Experimental Validation F->G

A general workflow for in silico target prediction.

Experimental Validation of Predicted Targets

Following the in silico prediction of potential targets, experimental validation is crucial to confirm the computational findings. A variety of biophysical and biochemical assays can be employed for this purpose.

Biophysical Assays

Biophysical assays directly measure the interaction between a small molecule and a protein.

  • Thermal Shift Assay (TSA): This method measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates a direct interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. This method can provide quantitative data on binding affinity (KD), as well as association and dissociation kinetics.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event. It is considered the gold standard for determining the thermodynamic parameters of a protein-ligand interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Biochemical and Cellular Assays

These assays measure the functional consequences of the compound binding to its target.

  • Enzymatic Assays: If the predicted target is an enzyme, its activity can be measured in the presence of the compound. Inhibition or activation of the enzyme confirms the compound's effect on its function.

  • Cell-Based Assays: These assays are performed in a cellular context and can provide insights into the compound's effect on signaling pathways and cellular processes. For example, if the predicted target is a receptor, a cell-based assay can measure the downstream signaling events upon receptor activation or inhibition.

The following diagram illustrates the workflow for experimental validation:

G cluster_1 Experimental Validation Workflow A Prioritized Target List from In Silico Prediction B Biophysical Assays (e.g., TSA, SPR, ITC) A->B D Direct Binding Confirmed? B->D C Biochemical/Cellular Assays (e.g., Enzymatic Assays, Pathway Analysis) E Functional Effect Confirmed? C->E D->C Yes G No significant binding D->G No F Validated Target E->F Yes H No significant functional effect E->H No

A general workflow for the experimental validation of predicted targets.

Data Presentation

The quantitative data obtained from experimental validation should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Biophysical Data for this compound

Predicted Target Method Binding Affinity (KD) ΔTm (°C)
Kinase A SPR 5.2 µM 3.1
Protease B ITC 12.8 µM 1.5

| Receptor C | TSA | > 100 µM | 0.2 |

Table 2: Hypothetical Biochemical Data for this compound

Validated Target Assay Type IC50 / EC50
Kinase A Kinase Activity Assay 2.5 µM

| Protease B | Protease Activity Assay | 25.1 µM |

Detailed Experimental Protocols

Protocol: Thermal Shift Assay (TSA)
  • Protein Preparation: Prepare the target protein at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations ranging from 0.1 to 100 µM.

  • Assay Setup: In a 96-well PCR plate, mix the protein solution, the compound dilution, and a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins. Include appropriate controls (protein with DMSO, buffer only).

  • Data Acquisition: Place the plate in a real-time PCR instrument and apply a thermal gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min. Monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the compound is calculated.

Protocol: Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using amine coupling chemistry.

  • Compound Preparation: Prepare a series of dilutions of this compound in a running buffer (e.g., PBS with 0.05% Tween 20).

  • Binding Analysis: Inject the compound dilutions over the sensor chip surface at a constant flow rate. Monitor the change in the refractive index, which is proportional to the amount of bound compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Signaling Pathway

If "Kinase A" is a validated target, it may be part of a larger signaling cascade. The following diagram illustrates a hypothetical signaling pathway involving Kinase A.

G cluster_2 Hypothetical Kinase A Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A B->C E Downstream Effector Protein C->E D This compound D->C F Cell Proliferation E->F

A hypothetical signaling pathway involving Kinase A.

Conclusion

The integration of in silico target prediction methods with experimental validation provides a powerful paradigm for modern drug discovery. This approach enables the rapid identification and confirmation of the molecular targets of novel compounds, such as this compound. By leveraging the methodologies outlined in this guide, researchers can accelerate the journey from a hit compound to a viable drug candidate. The iterative cycle of computational prediction and experimental feedback is key to efficiently navigating the complex landscape of drug-target interactions.

The Therapeutic Potential of Indolin-2-one Derivatives: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of indolin-2-one derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.

Synthesis of Indolin-2-one Derivatives

The synthesis of indolin-2-one derivatives often involves the condensation of an appropriate isatin (1H-indole-2,3-dione) with a compound containing an active methylene group. A general and widely used method is the Knoevenagel condensation.

General Synthesis of 3-Substituted Indolin-2-one Derivatives

A common synthetic route to 3-substituted indolin-2-one derivatives is the Knoevenagel condensation of an appropriate oxindole with an aldehyde.

Experimental Protocol: Synthesis of (E)-3-benzylideneindolin-2-one derivatives

  • Reaction Setup: Dissolve equimolar amounts (1 mmol) of the desired oxindole and aldehyde in ethanol (6 ml) in a sealed vessel.

  • Catalyst Addition: Add 2 to 3 drops of piperidine to the mixture.

  • Microwave Irradiation: Heat the sealed vessel to 110 °C for 30 minutes in a microwave synthesizer.

  • Isolation and Purification: After cooling the reaction mixture, the precipitated solid is filtered and washed with cold ethanol to yield the desired product. The E or Z isomeric ratio can be determined by spectroscopic methods.[1]

Anticancer Activity of Indolin-2-one Derivatives

A significant body of research has focused on the development of indolin-2-one derivatives as potent anticancer agents.[2][3] Many of these compounds exert their effects by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4]

Kinase Inhibition

Indolin-2-one derivatives have been identified as inhibitors of several key kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Aurora Kinases, and p21-activated kinase 4 (PAK4).

Several 3-substituted indolin-2-ones have demonstrated potent inhibitory activity against VEGFR and PDGFR, key mediators of angiogenesis.[5][6][7] Sunitinib, a well-known multi-kinase inhibitor featuring the indolin-2-one core, targets VEGFR and PDGFR, among others.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways like the Ras-MAPK and PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.[8][9][10]

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

VEGFR-2 Signaling Cascade.

PDGFR Signaling Pathway

Similar to VEGFR, the binding of Platelet-Derived Growth Factor (PDGF) to its receptor (PDGFR) induces dimerization and autophosphorylation, activating downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, which are involved in cell growth, differentiation, and migration.[8][11][12][13]

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K Dimerization->PI3K Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PLCg PLCγ Dimerization->PLCg Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras PKC PKC PLCg->PKC Survival Survival Akt->Survival Raf Raf Ras->Raf CellGrowth Cell Growth PKC->CellGrowth MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth Migration Migration ERK->Migration

PDGFR Signaling Cascade.

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[14][15] Their overexpression is common in various cancers, making them attractive therapeutic targets. Aurora B, a component of the chromosomal passenger complex, is crucial for proper chromosome segregation and cytokinesis.[14][16][17]

Aurora B Signaling Pathway

Aurora B kinase regulates microtubule-kinetochore attachments and the spindle assembly checkpoint. It phosphorylates various substrates to ensure the correct alignment of chromosomes at the metaphase plate and the faithful segregation of sister chromatids.[16][17][18]

AuroraB_Signaling cluster_CPC AuroraB Aurora B Kinase CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC INCENP INCENP INCENP->CPC Survivin Survivin Survivin->CPC Borealin Borealin Borealin->CPC Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore SAC Spindle Assembly Checkpoint (SAC) CPC->SAC Cytokinesis Cytokinesis CPC->Cytokinesis ProperSegregation Proper Chromosome Segregation Kinetochore->ProperSegregation SAC->ProperSegregation Cytokinesis->ProperSegregation

Role of Aurora B in Mitosis.

p21-activated kinase 4 (PAK4), a member of the group II PAK family, is implicated in various aspects of tumorigenesis, including proliferation, survival, and metastasis.[19][20][21] Overexpression of PAK4 is observed in several cancers.

PAK4 Signaling Pathway

PAK4 is a downstream effector of small GTPases like Cdc42 and Rac. Upon activation, PAK4 can influence multiple signaling pathways, including the LIMK1/cofilin pathway, which regulates cytoskeletal dynamics, and the PI3K/Akt and Wnt/β-catenin pathways, which are involved in cell survival and proliferation.[4][19][20][22]

PAK4_Signaling Upstream Upstream Signals (e.g., Cdc42, Rac) PAK4 PAK4 Upstream->PAK4 LIMK1 LIMK1 PAK4->LIMK1 PI3K_Akt PI3K/Akt Pathway PAK4->PI3K_Akt Wnt_BetaCatenin Wnt/β-catenin Pathway PAK4->Wnt_BetaCatenin Cofilin Cofilin LIMK1->Cofilin inhibits Actin Actin Cytoskeleton Remodeling Cofilin->Actin Metastasis Metastasis Actin->Metastasis Survival Survival PI3K_Akt->Survival Proliferation Proliferation Wnt_BetaCatenin->Proliferation

PAK4 Signaling Pathways in Cancer.
Cytotoxicity against Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of indolin-2-one derivatives against a wide range of human cancer cell lines. The MTT assay is a commonly used method to assess cell viability.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[23]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[23]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[23]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[23] Cell viability is calculated as a percentage of the untreated control.

Table 1: Anticancer Activity of Selected Indolin-2-one Derivatives

CompoundTarget/MechanismCell LineIC50 (µM)Reference
5hCytotoxicityHT-29 (Colon)0.016[24]
5hCytotoxicityH460 (Lung)0.0037[24]
SunitinibMulti-kinase inhibitorVariousVaries[3]
GW5074c-Raf inhibitorNeuronal cellsNeuroprotective[25]

Anti-inflammatory Activity

Indolin-2-one derivatives have also been investigated for their anti-inflammatory properties.[26] Some compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[27][28]

The anti-inflammatory effects of certain 3-substituted-indolin-2-one derivatives are mediated through the inhibition of lipopolysaccharide (LPS)-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways.[27][28] For instance, 3-(3-hydroxyphenyl)-indolin-2-one has demonstrated significant anti-inflammatory activity by suppressing these pathways.[27][28]

Antimicrobial Activity

The indolin-2-one scaffold has been utilized in the development of novel antimicrobial agents.[26][29] Derivatives incorporating moieties like thiazole have shown promising activity against both Gram-positive and Gram-negative bacteria.[30] Some of these compounds have been found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism.[30]

Table 2: Antimicrobial Activity of Selected Indolin-2-one Derivatives

CompoundTarget/MechanismOrganismMIC (µg/mL)Reference
Compound XINot specifiedGram-positive & Gram-negative bacteria0.0625 - 4[29]
Thiazolo-indoline derivativesDHFR inhibitionVarious bacteriaVaries[30]
Compound IIkNot specifiedS. aureus, E. coli12.5[26]

Neuroprotective Effects

Recent studies have highlighted the potential of indolin-2-one derivatives as neuroprotective agents.[2][25] Some compounds have shown the ability to protect neurons from cell death in various in vitro and in vivo models of neurodegeneration.[2][25] The c-Raf inhibitor, GW5074, which contains an indolin-2-one core, has been reported to be neuroprotective.[25] Furthermore, azaindolin-2-one derivatives have been identified as dual inhibitors of GSK3β and tau aggregation, both of which are implicated in the pathology of Alzheimer's disease and other tauopathies.[31]

Conclusion

The indolin-2-one scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through substitution make it a privileged structure in medicinal chemistry. The extensive research into indolin-2-one derivatives has led to the discovery of potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The understanding of their mechanisms of action, particularly as kinase inhibitors, has paved the way for the development of targeted therapies. Future research in this area is likely to focus on the optimization of existing lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, as well as the exploration of novel biological targets for this versatile class of compounds.

References

An In-Depth Technical Guide to 5-Ethoxy-1,3-dimethylindolin-2-one: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and historical context of 5-Ethoxy-1,3-dimethylindolin-2-one. While not a widely studied compound in its own right, it holds significance as a key intermediate in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

This compound, with the CAS number 131057-63-1, is an indole derivative. The presence of the indole moiety suggests potential for biological activity, and its specific substitutions contribute to its chemical characteristics.[1] A summary of its key properties is presented in the table below.

PropertyValueSource
IUPAC Name 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-onePubChem
CAS Number 131057-63-1PubChem[2]
Chemical Formula C12H15NO2PubChem[2]
Molecular Weight 205.25 g/mol PubChem[2]
Appearance Yellow to brown powderCapot Chemical[3]
Purity ≥98%Capot Chemical[3]
Boiling Point 381.4±42.0 °C (Predicted)Capot Chemical[3]
Application Intermediate in organic synthesisCapot Chemical[3]

Discovery and History: A Synthetic Intermediate

The discovery and history of this compound are intrinsically linked to its role as a chemical intermediate in the synthesis of other compounds. Notably, it is a documented precursor in the synthesis of eserethole, which is then converted to eseroline.[4] Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine and acts as an opioid agonist.[4]

The synthetic pathway to eseroline, involving this compound, highlights the compound's utility in building more complex molecular architectures. Its own biological activities have not been extensively investigated, with its primary significance lying in its synthetic applicability.

Experimental Protocols: Synthesis of this compound

The following experimental protocol details the synthesis of this compound as a step in the overall synthesis of eseroline.[4]

Step 1: Synthesis of N-methylphenetidine from Phenacetin

  • Reactants: Phenacetin (1), dimethyl sulfate.

  • Procedure: Phenacetin is alkylated with dimethyl sulfate to yield N-methylphenetidine (2).

Step 2: Synthesis of 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide

  • Reactants: N-methylphenetidine (2), 2-bromopropanoyl bromide.

  • Procedure: The N-methylphenetidine is treated with 2-bromopropanoyl bromide to produce 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide (3).

Step 3: Synthesis of 1,3-dimethyl-5-hydroxyoxindole

  • Reactants: 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide (3), aluminium trichloride.

  • Procedure: The product from the previous step is treated with aluminium trichloride, resulting in the formation of 1,3-dimethyl-5-hydroxyoxindole (4).

Step 4: Synthesis of this compound

  • Reactants: 1,3-dimethyl-5-hydroxyoxindole (4), diethyl sulfate.

  • Procedure: The hydroxyoxindole is alkylated with diethyl sulfate to yield the final product, this compound (5).

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent conversion.

Synthesis_of_5_Ethoxy_1_3_dimethylindolin_2_one Phenacetin Phenacetin (1) N_methylphenetidine N-methylphenetidine (2) Phenacetin->N_methylphenetidine Dimethyl sulfate Bromopropanamide 2-bromo-N-(4-ethoxyphenyl)-N- methylpropanamide (3) N_methylphenetidine->Bromopropanamide 2-bromopropanoyl bromide Hydroxyoxindole 1,3-dimethyl-5-hydroxyoxindole (4) Bromopropanamide->Hydroxyoxindole Aluminium trichloride Target This compound (5) Hydroxyoxindole->Target Diethyl sulfate

Caption: Synthetic pathway to this compound.

Eseroline_Synthesis_Workflow StartNode This compound (5) Acetonitrile_adduct 2-(5-ethoxy-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile (6) StartNode->Acetonitrile_adduct Base-catalyzed reaction with chloroacetonitrile Hydrogenated_product Intermediate (7) Acetonitrile_adduct->Hydrogenated_product Catalytic hydrogenation Methylated_amine Intermediate (8) Hydrogenated_product->Methylated_amine Mono-methylation of primary amine Eserethole Eserethole (9) Methylated_amine->Eserethole Intramolecular reductive amination Eseroline (-)-eseroline (10) Eserethole->Eseroline Cleavage of ethyl ether protecting group

Caption: Conversion of this compound to Eseroline.

References

Methodological & Application

Application Notes and Protocols for 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-1,3-dimethylindolin-2-one is a small molecule belonging to the substituted indolin-2-one class of compounds. While specific experimental data for this particular molecule is not extensively available in public literature, the indolin-2-one scaffold is a well-established pharmacophore in drug discovery, notably as a core structure for various kinase inhibitors. This document provides a generalized experimental protocol for the synthesis and potential biological evaluation of this compound, based on established methodologies for analogous compounds. The protocols and data presented herein are intended to serve as a foundational guide for researchers interested in exploring the therapeutic potential of this and related molecules.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂PubChem
Molecular Weight 205.25 g/mol PubChem
CAS Number 131057-63-1PubChem
IUPAC Name 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-onePubChem
Appearance Solid (predicted)CymitQuimica[1]
Purity Typically >95% for commercially available samplesCymitQuimica[1]

Experimental Protocols

I. Hypothetical Synthesis of this compound

The following is a plausible multi-step synthetic route for this compound, based on common organic chemistry reactions for the synthesis of related indolin-2-one derivatives.

Step 1: Synthesis of 5-Ethoxyindolin-2-one

A plausible starting point for the synthesis is the commercially available 5-ethoxyoxindole.

Materials:

  • 5-hydroxyoxindole

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-hydroxyoxindole (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-ethoxyindolin-2-one.

Step 2: N-Methylation of 5-Ethoxyindolin-2-one

Materials:

  • 5-Ethoxyindolin-2-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C, add a solution of 5-ethoxyindolin-2-one (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the dropwise addition of saturated ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-ethoxy-1-methylindolin-2-one.

Step 3: C3-Methylation of 5-Ethoxy-1-methylindolin-2-one

Materials:

  • 5-Ethoxy-1-methylindolin-2-one

  • Lithium diisopropylamide (LDA) solution

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-ethoxy-1-methylindolin-2-one (1 equivalent) in anhydrous THF at -78°C, add LDA solution (1.1 equivalents) dropwise.

  • Stir the mixture at -78°C for 1 hour.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir at -78°C for 2 hours and then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

II. General Protocol for In Vitro Kinase Inhibition Assay

Given that many indolin-2-one derivatives are known to be tyrosine kinase inhibitors, a representative protocol to assess the inhibitory activity of this compound against a panel of kinases is provided.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-Kit)

  • ATP

  • Kinase-specific substrate peptide

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the test compound at various concentrations. Include wells with DMSO only (negative control) and staurosporine (positive control).

  • Add the kinase and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Potential Signaling Pathway Involvement

Substituted indolin-2-ones are well-documented inhibitors of receptor tyrosine kinases (RTKs), which are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Therefore, it is plausible that this compound could modulate similar pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds and activates Compound This compound Compound->RTK Inhibits ATP binding

Caption: Potential mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel indolin-2-one derivatives.

G start Synthesis of This compound purification Purification (Column Chromatography) start->purification characterization Structural Characterization (NMR, MS) purification->characterization biological_screening In Vitro Kinase Assay characterization->biological_screening data_analysis IC50 Determination biological_screening->data_analysis cellular_assays Cell-Based Assays (Proliferation, Apoptosis) data_analysis->cellular_assays in_vivo In Vivo Studies (Xenograft Models) cellular_assays->in_vivo end Lead Optimization in_vivo->end

Caption: General workflow for synthesis and evaluation.

Data Presentation

Due to the lack of specific experimental data for this compound in the searched literature, the following table presents hypothetical IC₅₀ values against a panel of relevant kinases to illustrate how such data would be presented.

Kinase TargetHypothetical IC₅₀ (nM) for this compound
VEGFR2 150
PDGFRβ 250
c-Kit 400
EGFR >10,000
FGFR1 800

Note: These values are for illustrative purposes only and are not based on actual experimental results for this specific compound.

Conclusion

While direct experimental protocols and biological activity data for this compound are scarce in the current literature, its structural similarity to a well-established class of kinase inhibitors suggests its potential as a bioactive molecule. The generalized protocols and conceptual frameworks provided in this document offer a starting point for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and other novel indolin-2-one derivatives. Further experimental investigation is warranted to elucidate the specific biological profile of this compound.

References

Application Notes and Protocols for the Quantification of 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

5-Ethoxy-1,3-dimethylindolin-2-one is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This note describes two robust analytical methods for the determination of this compound: an HPLC-UV method suitable for routine analysis and quality control, and a highly sensitive and selective LC-MS/MS method for bioanalytical applications, such as quantification in biological matrices.

Method Selection

  • HPLC-UV: This method is recommended for the analysis of relatively high concentrations of the analyte, such as in bulk drug substance or formulated products. It is a cost-effective and widely available technique.

  • LC-MS/MS: For the quantification of low concentrations of this compound in complex matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C12H15NO2[1][2]
Molar Mass 205.25 g/mol [1][2]
CAS Number 131057-63-1[1][2]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Principle

This method involves the chromatographic separation of this compound from other components on a reversed-phase HPLC column. The quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a calibration curve prepared with known concentrations of a reference standard.

2. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (ACS grade)

  • Internal Standard (e.g., a structurally similar and stable compound not present in the sample)

3. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

4. Sample Preparation (for a formulated product)

  • Accurately weigh a portion of the homogenized sample expected to contain approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

5. Chromatographic Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely around 254 nm)
Run Time 15 minutes

6. Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

7. Data Analysis

The concentration of this compound in the sample is calculated from the linear regression equation of the calibration curve generated from the peak areas of the reference standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent & Sonicate s1->s2 s3 Dilute to Volume s2->s3 s4 Filter through 0.45 µm Filter s3->s4 a1 Inject into HPLC s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

HPLC-UV Experimental Workflow
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound in complex biological matrices. After extraction from the matrix, the analyte is separated by HPLC and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is recommended for the highest accuracy and precision.

2. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Stable Isotope Labeled Internal Standard (e.g., this compound-d5)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

3. Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation from Plasma)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Transfer to an autosampler vial for analysis.

5. LC-MS/MS Conditions

ParameterRecommended Condition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B, 0.5-3.0 min: 5-95% B, 3.0-3.5 min: 95% B, 3.5-3.6 min: 95-5% B, 3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: 206.1 -> 178.1 (hypothetical), IS: 211.1 -> 183.1 (hypothetical)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

6. Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Matrix Effect 85% - 115%
Recovery > 80%

7. Data Analysis

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Evaporation of Supernatant p3->p4 p5 Reconstitution p4->p5 a1 Inject into UHPLC p5->a1 a2 Chromatographic Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 d1 Calculate Peak Area Ratios a4->d1 d2 Construct Calibration Curve d1->d2 d3 Determine Concentration d2->d3 Method_Development_Validation cluster_dev Development Phase cluster_val Validation Phase start Define Analytical Requirements (e.g., matrix, sensitivity) dev Method Development start->dev d1 Select Technique (HPLC/LC-MS) d2 Develop Sample Preparation d3 Optimize Separation d4 Optimize Detection opt Method Optimization val Method Validation opt->val routine Routine Sample Analysis val->routine v1 Linearity & Range v2 Accuracy & Precision v3 Selectivity v4 Stability v5 LOD & LOQ d1->d2 d1->d3 d1->d4 d2->opt d3->opt d4->opt

References

Application Notes and Protocols for 5-Ethoxy-1,3-dimethylindolin-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-1,3-dimethylindolin-2-one is a small molecule belonging to the indolin-2-one chemical class. While specific biological activities of this particular compound are not extensively documented in publicly available literature, the indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry. This core is present in numerous compounds with significant biological activities, including anti-inflammatory and anticancer properties. This document provides detailed application notes and protocols for evaluating the potential of this compound in relevant cell-based assays based on the known activities of structurally related indolin-2-one derivatives.

Potential Applications and Corresponding Cell-Based Assays

Based on the activities of related compounds, two primary areas of investigation are proposed for this compound:

  • Anti-Inflammatory Activity: Indolin-2-one derivatives have been identified as inhibitors of key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). They have also been shown to modulate inflammatory signaling cascades including the Akt, MAPK, and NF-κB pathways.[1][2]

  • Anticancer Activity: The indolin-2-one core is a feature of several approved and clinical-trial-stage kinase inhibitors.[3] Derivatives have been shown to target receptor tyrosine kinases like VEGFR, inhibit cell cycle progression by targeting cyclin-dependent kinases (CDKs), and induce apoptosis.[4][5]

Section 1: Evaluation of Anti-Inflammatory Activity

Background

Chronic inflammation is a key component of numerous diseases. The arachidonic acid cascade, which produces pro-inflammatory mediators via enzymes like 5-LOX, is a major target for anti-inflammatory drugs. Soluble epoxide hydrolase (sEH) is another enzyme that metabolizes anti-inflammatory lipid epoxides, making its inhibition a promising therapeutic strategy.[2] Furthermore, cellular signaling pathways such as NF-κB, MAPK, and Akt are central regulators of the inflammatory response.[6]

Signaling Pathways

anti_inflammatory_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Akt Akt Receptor->Akt MAPK MAPK Receptor->MAPK IKK IKK Receptor->IKK Arachidonic_Acid Arachidonic_Acid 5-LOX 5-LOX Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Epoxyeicosatrienoic_Acids EETs (Anti-inflammatory) sEH sEH Epoxyeicosatrienoic_Acids->sEH DHETs DHETs (Less Active) sEH->DHETs Akt->IKK NF-κB NF-κB MAPK->NF-κB IκB IκB IKK->IκB Inhibits Degradation IKK->NF-κB Activates Inflammatory_Genes Inflammatory_Genes NF-κB->Inflammatory_Genes Transcription LPS LPS LPS->Receptor This compound This compound This compound->5-LOX Potential Inhibition This compound->sEH Potential Inhibition This compound->Akt Potential Inhibition This compound->MAPK Potential Inhibition This compound->NF-κB Potential Inhibition anticancer_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Cycle_Progression Cell_Cycle_Progression mTOR->Cell_Cycle_Progression Promotes Cyclins_CDKs Cyclin/CDK Complexes Cyclins_CDKs->Cell_Cycle_Progression Drives This compound This compound This compound->RTK Potential Inhibition This compound->Cyclins_CDKs Potential Inhibition antimicrobial_workflow A Prepare serial dilutions of This compound in a 96-well plate B Inoculate wells with a standardized suspension of microorganisms (e.g., S. aureus, E. coli) A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or measure absorbance at 600 nm C->D E Determine MIC: Lowest concentration with no visible growth D->E

References

In Vivo Application Notes for 5-Ethoxy-1,3-dimethylindolin-2-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines the current publicly available information regarding in vivo studies of 5-Ethoxy-1,3-dimethylindolin-2-one. Despite a comprehensive search of scientific literature and patent databases, no specific in vivo studies, including pharmacokinetic, pharmacodynamic, or toxicological data, have been identified for this compound. This report summarizes the available chemical and physical properties and discusses the biological activities of structurally related indole compounds to provide a potential context for future research.

Introduction

This compound is a substituted indolinone derivative. The indole scaffold is a common motif in a wide range of biologically active compounds, and its derivatives have been investigated for various therapeutic applications, including as neuroprotective, anti-inflammatory, and anticancer agents. This document aims to provide researchers, scientists, and drug development professionals with a consolidated resource for in vivo studies involving this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is compiled from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 131057-63-1PubChem[1]
Molecular Formula C₁₂H₁₅NO₂PubChem[1]
Molecular Weight 205.25 g/mol PubChem[1]
IUPAC Name 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-onePubChem[1]
Boiling Point 381.4±42.0 °C (Predicted)ChemBK[2][3]
Density 1.100 g/cm³ChemBK[2][3]

Review of In Vivo Data

A thorough search of scientific databases (including PubMed, Scopus, and Google Scholar) and patent literature was conducted to identify any published in vivo studies involving this compound. The search terms included the chemical name, synonyms, and CAS number.

As of the date of this report, no specific in vivo studies for this compound have been found.

The absence of published data means that critical information for researchers, such as:

  • Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion)

  • Pharmacodynamic effects and mechanism of action

  • Efficacy in animal models of disease

  • Safety and toxicology profiles

are not available.

Biological Activities of Structurally Related Compounds

While no direct in vivo data exists for this compound, research on other indole derivatives may offer insights into its potential biological activities. For instance, derivatives of 1,3-dihydro-2H-indol-2-one have been investigated for a range of bioactivities, including antitubercular, antifungal, and antibacterial properties.[4] Additionally, certain azaindole derivatives have shown antiepileptic activity in rat models by affecting brain monoamine levels.[5]

It is crucial to note that these findings are for structurally distinct molecules, and the biological activity of this compound cannot be inferred from this information.

Hypothetical Experimental Workflow for In Vivo Evaluation

Should a researcher wish to investigate the in vivo properties of this compound, a general workflow would be required. The following diagram illustrates a logical progression for such a study.

G cluster_preclinical Preclinical In Vivo Evaluation Workflow A Compound Synthesis & Purity Analysis B In Vitro Activity & Target Identification A->B Characterize C Acute Toxicity & Dose-Range Finding Studies B->C Proceed if active D Pharmacokinetic (PK) Studies (Single Dose) C->D Determine MTD E Efficacy Studies in Disease Models D->E Establish dosing regimen F Chronic Toxicology Studies E->F Evaluate long-term safety

Caption: A generalized workflow for the preclinical in vivo evaluation of a novel chemical entity.

Conclusion

There is currently no publicly available in vivo data for this compound. Therefore, detailed application notes and experimental protocols cannot be provided at this time. The information on structurally related compounds suggests that the indolinone scaffold is of interest in medicinal chemistry, but any potential therapeutic application of this compound would require extensive de novo investigation, starting with in vitro characterization and followed by a systematic in vivo evaluation as outlined in the hypothetical workflow. Researchers interested in this compound will need to conduct foundational studies to determine its biological activities and safety profile.

References

Application of 5-Ethoxy-1,3-dimethylindolin-2-one in Neurobiology Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, scientist, or drug development professional,

This document addresses the inquiry regarding the application of 5-Ethoxy-1,3-dimethylindolin-2-one in the field of neurobiology. Following an exhaustive search of scientific literature, patent databases, and other publicly accessible resources, it must be noted that there is currently a significant lack of specific data on the neurobiological applications of this particular compound.

While the core structure, indolin-2-one, is a recognized scaffold in medicinal chemistry with various derivatives showing promise in neuroprotective and other therapeutic areas, research specifically detailing the synthesis, biological activity, and mechanistic pathways of this compound in a neurobiological context could not be identified. The general findings on related indolin-2-one compounds suggest potential avenues for investigation, but it is crucial to emphasize that the following sections are based on the broader class of molecules and not on direct evidence pertaining to this compound.

This document will, therefore, provide a general overview of the potential relevance of the indolin-2-one scaffold in neurobiology, highlighting the types of experimental protocols and signaling pathways that are commonly investigated for this class of compounds. This is intended to serve as a foundational guide for potential future research into this compound.

General Overview of Indolin-2-one Derivatives in Neurobiology

Indolin-2-one derivatives have been investigated for a range of biological activities, including the inhibition of various kinases, which are crucial in neuronal signaling and survival. Structure-activity relationship (SAR) studies on substituted indolin-2-ones have revealed that modifications at different positions of the indole ring can significantly influence their biological targets and efficacy. For instance, substitutions at the 3- and 5-positions have been shown to be critical for activity and selectivity against certain receptor tyrosine kinases.

Given this background, it is plausible that this compound could be synthesized and screened for neuroprotective activities. Hypothetical areas of investigation could include its potential to mitigate oxidative stress, modulate kinase activity involved in neuronal apoptosis, or interfere with pathways implicated in neurodegenerative diseases.

Hypothetical Experimental Protocols for Neurobiological Screening

Should a researcher wish to investigate the neurobiological properties of this compound, a standard workflow for initial screening and characterization might be employed. The following are generalized protocols that are often used for novel compounds with potential neuroprotective effects.

Table 1: Hypothetical In Vitro Screening Assays for Neuroprotective Activity
Assay NamePurposeKey Parameters MeasuredCell Line Example
MTT Cell Viability Assay To assess the cytotoxicity of the compound and its ability to protect against neurotoxin-induced cell death.Cell viability (%), IC50 (for toxicity), EC50 (for protection)SH-SY5Y, PC12
Reactive Oxygen Species (ROS) Assay To determine the antioxidant potential of the compound.Levels of intracellular ROSPrimary cortical neurons
Kinase Inhibition Assay To screen for inhibitory activity against a panel of kinases relevant to neurodegeneration (e.g., GSK3β, CDKs).IC50 values for specific kinasesRecombinant enzymes
Caspase-3/7 Activity Assay To measure the compound's ability to inhibit apoptosis.Caspase activitySH-SY5Y
Detailed Methodologies

1. MTT Cell Viability and Neuroprotection Assay

  • Objective: To determine the effect of this compound on neuronal cell viability and its potential to protect against a neurotoxic insult (e.g., H₂O₂ or glutamate).

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y)

    • Cell culture medium (e.g., DMEM/F12)

    • Fetal Bovine Serum (FBS)

    • This compound (dissolved in DMSO)

    • Neurotoxin (e.g., hydrogen peroxide)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • For cytotoxicity assessment, treat cells with increasing concentrations of the compound for 24-48 hours.

    • For neuroprotection assessment, pre-treat cells with various concentrations of the compound for a specified time (e.g., 1-2 hours) before inducing toxicity with a neurotoxin for 24 hours.

    • After treatment, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

2. Intracellular ROS Measurement

  • Objective: To assess the ability of this compound to reduce intracellular reactive oxygen species.

  • Materials:

    • Neuronal cells

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye

    • Oxidative stress inducer (e.g., H₂O₂)

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Culture neuronal cells and treat with the compound for a designated period.

    • Load the cells with DCFH-DA dye.

    • Induce oxidative stress with an appropriate agent.

    • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

Potential Signaling Pathways for Investigation

Based on the activities of other indolin-2-one derivatives, several signaling pathways could be relevant for the neuroprotective effects of this compound. A hypothetical workflow and a potential pathway are visualized below.

G Hypothetical Experimental Workflow for Neuroprotective Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation (Hypothetical) A Compound Synthesis (this compound) B Cytotoxicity Assay (MTT) A->B C Neuroprotection Assay (vs. Oxidative Stress) B->C D Antioxidant Activity (ROS Assay) C->D E Kinase Inhibition Profiling C->E F Western Blot for Key Signaling Proteins D->F E->F G Apoptosis Assays (Caspase Activity, TUNEL) F->G H Animal Model of Neurodegeneration G->H I Behavioral Tests H->I J Histopathological Analysis H->J

Caption: Hypothetical workflow for evaluating the neuroprotective potential of a novel compound.

G Potential Neuroprotective Signaling Pathway A Oxidative Stress (e.g., H2O2) D Pro-apoptotic Kinase (e.g., GSK3β) A->D activates B This compound (Hypothetical) C Pro-survival Kinase (e.g., Akt) B->C activates? B->D inhibits? C->D inhibits G Neuronal Survival C->G promotes E Caspase Activation D->E leads to F Neuronal Apoptosis E->F results in

Caption: A potential signaling pathway that could be investigated for neuroprotective effects.

Application Notes and Protocols for High-Throughput Screening with 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases reveals a significant lack of specific data regarding the application of 5-Ethoxy-1,3-dimethylindolin-2-one in high-throughput screening (HTS) campaigns. While the chemical properties of this compound are documented, public domain information detailing its biological activity, specific molecular targets, and use in experimental screening protocols is currently unavailable.

This document aims to provide a foundational framework for researchers interested in evaluating this compound in HTS formats. The provided protocols and conceptual pathways are based on general principles of HTS and the known biological activities of structurally related indolinone compounds. It is crucial to note that these are generalized templates and would require substantial target-specific optimization and validation.

Compound Information

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-onePubChem
CAS Number 131057-63-1PubChem
Molecular Formula C₁₂H₁₅NO₂PubChem
Molecular Weight 205.25 g/mol PubChem
Canonical SMILES CCOC1=CC2=C(C=C1)N(C(=O)C2(C)C)CPubChem

Potential Biological Activities and Screening Strategies (Hypothetical)

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Based on the activities of similar compounds, potential screening applications for this compound could include, but are not limited to:

  • Kinase Inhibition: Many indolinone derivatives are potent inhibitors of various protein kinases. An HTS campaign could assess the compound's activity against a panel of kinases implicated in cancer or inflammatory diseases.

  • Receptor Modulation: Structurally related molecules have shown activity as agonists or antagonists of various receptors, such as serotonin receptors.

  • Enzyme Inhibition: Screening against other enzyme classes, such as phosphatases or proteases, could reveal novel activities.

  • Cytotoxicity/Cell Viability: A primary screen to assess the compound's effect on the proliferation of various cell lines (e.g., cancer cell lines) is a common starting point in drug discovery.

Generalized High-Throughput Screening Protocol (Template)

The following is a generalized protocol for a cell-based HTS assay. This protocol is a template and requires significant adaptation based on the specific biological question and assay technology.

Materials and Reagents
  • Cell Line: Relevant to the disease of interest (e.g., A549 for lung cancer, HEK293 for general screening).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Plates: 384-well or 1536-well microplates, typically black-walled for fluorescence or luminescence assays.

  • Compound: this compound dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Reagent: Dependent on the endpoint being measured (e.g., CellTiter-Glo® for ATP measurement as an indicator of cell viability, a fluorescent substrate for a specific enzyme).

  • Control Compounds: A positive control (known active compound) and a negative control (vehicle, e.g., DMSO).

  • Liquid Handling Instrumentation: Automated liquid handlers for dispensing cells, compounds, and reagents.

  • Plate Reader: Capable of detecting the assay signal (e.g., luminescence, fluorescence, absorbance).

Experimental Procedure
  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in cell culture medium.

    • Using an automated dispenser, seed the cells into the wells of the assay plates.

    • Incubate the plates at 37°C and 5% CO₂ for a sufficient time to allow for cell attachment (typically 4-24 hours).

  • Compound Dosing:

    • Create a dilution series of the this compound stock solution in an appropriate buffer or medium.

    • Using a pintool or acoustic dispenser, transfer a small volume of the diluted compound solutions to the assay plates containing cells.

    • Include wells with positive and negative controls.

  • Incubation:

    • Incubate the assay plates for a predetermined duration, which is dependent on the biological process being investigated (e.g., 1 hour for rapid signaling events, 72 hours for cell proliferation).

  • Signal Detection:

    • Equilibrate the assay plates to room temperature.

    • Add the assay reagent to all wells using an automated dispenser.

    • Incubate for the time specified by the reagent manufacturer to allow the signal to develop.

    • Read the plates using a plate reader with the appropriate settings.

Data Analysis
  • Normalization: Normalize the raw data from each well to the controls on the same plate. The percent inhibition or activation can be calculated as follows: % Inhibition = 100 * (1 - (Sample_Signal - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean))

  • Dose-Response Curves: For compounds showing activity, plot the normalized response against the logarithm of the compound concentration.

  • Curve Fitting: Fit the dose-response data to a four-parameter logistic equation to determine potency values such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate a generic HTS workflow and a hypothetical signaling pathway that could be investigated.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Data Acquisition cluster_analysis Data Analysis plate_prep Plate Preparation (384-well) cell_seeding Cell Seeding plate_prep->cell_seeding compound_addition Compound Addition (this compound) cell_seeding->compound_addition incubation Incubation compound_addition->incubation reagent_addition Reagent Addition incubation->reagent_addition plate_reading Plate Reading reagent_addition->plate_reading data_norm Data Normalization plate_reading->data_norm hit_id Hit Identification data_norm->hit_id

Caption: A generalized workflow for a high-throughput screening campaign.

Hypothetical_Signaling_Pathway ext_signal External Signal receptor Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response compound This compound compound->kinase_b Inhibition

Caption: A hypothetical kinase signaling pathway that could be targeted.

Conclusion and Future Directions

While this compound is commercially available, its biological activity and potential for use in high-throughput screening remain largely unexplored in the public domain. The information and protocols provided here serve as a general guide for researchers to initiate their own investigations. Any screening campaign with this compound would necessitate the de novo development and optimization of specific assays. Future work should focus on primary screening across diverse biological targets to identify potential activities, followed by more detailed mechanistic studies to validate any confirmed "hits." Researchers are encouraged to publish their findings to contribute to the collective understanding of this and other under-characterized chemical entities.

Protocol for the Solubilization and Use of 5-Ethoxy-1,3-dimethylindolin-2-one in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solubilization and handling of 5-Ethoxy-1,3-dimethylindolin-2-one (C12H15NO2, MW: 205.25 g/mol ) for use in a variety of in vitro and in vivo experimental settings.[1] The accurate preparation of this compound is critical for obtaining reliable and reproducible experimental results. The following guidelines are based on established methods for handling small molecule compounds with limited aqueous solubility.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC12H15NO2PubChem[1]
Molecular Weight205.25 g/mol PubChem[1]
IUPAC Name5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-oneP&S Chemicals[4]
CAS Number131057-63-1P&S Chemicals[4][5]

Experimental Protocols

Preparation of a Concentrated Stock Solution

The recommended approach for dissolving this compound is to first prepare a high-concentration stock solution in an appropriate organic solvent.[2] Dimethyl sulfoxide (DMSO) is a common and effective solvent for many small molecules intended for biological assays.[3][6]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Carefully weigh the desired amount of this compound powder.

  • Transfer the powder into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[2]

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath for a short period.[3][7]

  • Visually inspect the solution to ensure that no particulates are present. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.[2][3]

Preparation of Working Solutions for Cell-Based Assays

To prepare working solutions for cell-based assays, the concentrated stock solution must be diluted in the appropriate cell culture medium. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.[8]

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature.

  • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the final desired experimental concentrations.[9]

  • It is recommended to perform an intermediate dilution step to ensure homogeneity and prevent precipitation of the compound.[2]

  • Immediately after adding the compound to the medium, vortex or pipette vigorously to mix.[2]

  • Ensure the final DMSO concentration in the cell culture wells is kept constant across all experimental conditions and is typically below 0.5% to avoid solvent-induced effects.[8][9]

  • Always include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the experimental wells.[2]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock aliquot->thaw Use in Experiment intermediate Intermediate Dilution in Culture Medium thaw->intermediate final Final Dilution in Culture Medium intermediate->final to_cells Add to Cells final->to_cells

Caption: Workflow for dissolving this compound.

Hypothetical Signaling Pathway

While the specific biological targets and affected signaling pathways of this compound are not yet fully elucidated, indolinone derivatives have been investigated for their potential to modulate various cellular processes.[10] A hypothetical signaling pathway that could be investigated is the inhibition of a protein kinase cascade, a common mechanism for compounds with this scaffold.

G compound This compound kinase_a Kinase A compound->kinase_a Inhibition kinase_b Kinase B kinase_a->kinase_b Phosphorylation transcription_factor Transcription Factor kinase_b->transcription_factor Activation gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical kinase inhibition pathway.

Data Summary

The following table summarizes the key recommendations for the preparation of this compound solutions.

ParameterRecommendationNotes
Stock Solution
SolventAnhydrous, sterile DMSOOther organic solvents like ethanol or DMF may be tested if DMSO is not suitable.[7][11]
Concentration10-50 mMHigher concentrations minimize the amount of solvent added to the final assay.
Storage-20°C or -80°C, protected from lightAliquot to avoid repeated freeze-thaw cycles.[2]
Working Solution
DiluentSterile cell culture medium or assay bufferEnsure compatibility with your experimental system.
Final Solvent Conc.< 0.5%Higher concentrations can be toxic to cells.[8]
ControlVehicle control with the same solvent concentrationEssential for accurate interpretation of results.[2]

References

Safety and handling procedures for 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling procedures for 5-Ethoxy-1,3-dimethylindolin-2-one. The information is intended to supplement, not replace, institutional safety protocols and a thorough understanding of the material's properties.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for proper handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂PubChem[1]
Molecular Weight 205.25 g/mol PubChem[1], BLDpharm[2]
CAS Number 131057-63-1PubChem[1], BLDpharm[2]
Boiling Point 381.4 ± 42.0 °C (Predicted)ChemBK[3]
Density 1.100 g/cm³ (Predicted)ChemBK[3]
Storage Sealed in dry, 2-8°CBLDpharm[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound must be aware of the potential risks and take appropriate precautions.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[4]
Eye Irritation2AH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)H335: May cause respiratory irritation.[4]
Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust.[4]
P264Wash skin thoroughly after handling.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/ eye protection/ face protection.[4]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P304 + P340 + P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, a general protocol for the safe handling of this compound in a laboratory setting is provided. This should be adapted to specific experimental needs.

General Handling Protocol
  • Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound to be used, the potential for aerosol generation, and the specific experimental conditions.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Discard and replace gloves immediately if there is any sign of degradation or chemical breakthrough.

    • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A standard laboratory coat should be worn.

  • Engineering Controls:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid dust inhalation.

  • Weighing:

    • If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Dissolving:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.

    • Clean the work area and any contaminated equipment.

  • Storage:

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5] The recommended storage temperature is 2-8°C.[2]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill and Waste Disposal
  • Spill:

    • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Weighing Weigh Compound in Fume Hood PPE->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination WasteDisposal Dispose of Waste Decontamination->WasteDisposal G cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Handling Procedures SkinIrritant Skin Irritant (H315) Gloves Protective Gloves SkinIrritant->Gloves WashHands Wash Hands After Handling SkinIrritant->WashHands EyeIrritant Eye Irritant (H319) Goggles Safety Goggles/Face Shield EyeIrritant->Goggles RespiratoryIrritant Respiratory Irritant (H335) FumeHood Use in a Well-Ventilated Area / Fume Hood RespiratoryIrritant->FumeHood

References

Troubleshooting & Optimization

5-Ethoxy-1,3-dimethylindolin-2-one stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 5-Ethoxy-1,3-dimethylindolin-2-one in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during experimentation.

Troubleshooting Guides

This section addresses specific problems that may be encountered when working with this compound in a solution-based format.

Issue 1: Solution Discoloration (e.g., Turning Yellow/Brown) Upon Preparation or Storage

  • Question: My solution of this compound, which was initially colorless, has developed a yellow or brown tint. What is the likely cause and how can I prevent this?

  • Answer: Discoloration is often an indicator of chemical degradation. The most common causes are oxidation and photolytic degradation. The oxindole core can be susceptible to oxidative processes, which can be initiated by atmospheric oxygen or light exposure.[1][2]

    Recommended Actions:

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2]

    • Degassed Solvents: Use solvents that have been freshly degassed by methods like sparging with an inert gas or freeze-pump-thaw cycles.

    • Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container with aluminum foil.[2][3]

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the experimental system must be verified.

Issue 2: Formation of Precipitate in the Solution

  • Question: I observed the formation of a precipitate in my solution of this compound after a short period. What could be the reason?

  • Answer: Precipitate formation can be due to several factors, including poor solubility, degradation leading to less soluble products, or dimerization/polymerization of the compound.[2]

    Recommended Actions:

    • Verify Solubility: Ensure that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent. Theoretical models suggest that solubility can be influenced by the solvent's dielectric constant and other properties.[4]

    • Consider Co-solvents: If solubility is an issue, the use of a co-solvent system might be necessary. However, the reactivity of the co-solvent with the compound should be considered.[5]

    • Low-Temperature Storage: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to reduce the rate of degradation reactions that may be forming insoluble byproducts. However, ensure that the compound does not precipitate out at these temperatures due to reduced solubility.

    • Fresh Preparation: Prepare solutions fresh before each experiment to minimize the time for degradation to occur.[2]

Issue 3: Inconsistent or Non-Reproducible Experimental Results

  • Question: My experiments using solutions of this compound are giving inconsistent results. Could this be related to the compound's stability?

  • Answer: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades over the course of an experiment or between experiments, the effective concentration of the active molecule will vary, leading to poor reproducibility.

    Recommended Actions:

    • Standardize Solution Handling: Implement a strict, standardized protocol for the preparation and handling of your solutions, including the time between preparation and use, storage conditions, and light exposure.

    • Perform a Time-Course Stability Study: Analyze the concentration of this compound in your experimental buffer at several time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC to determine its stability under your specific experimental conditions.

    • Prepare Fresh for Each Experiment: The most reliable approach is to prepare a fresh stock solution for each set of experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure of the oxindole core, the most probable degradation pathways include:

  • Hydrolysis: The ethoxy group (-OC2H5) at the 5-position can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding hydroxyl derivative (5-Hydroxy-1,3-dimethylindolin-2-one).

  • Oxidation: The indolinone ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[6] This can be catalyzed by light, heat, or the presence of oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[3]

Q2: How should I store stock solutions of this compound?

A2: To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:

  • Solvent: Choose a stable, aprotic, and dry solvent.

  • Temperature: Store at -20°C or -80°C.

  • Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing.

  • Light: Always store in amber vials or in the dark.

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[5] An ideal HPLC method should be able to separate the parent peak of this compound from any potential degradation products. UV detection is typically suitable for this class of compounds. For structural elucidation of degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly valuable.[7]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][7] A typical study involves subjecting the compound to stress conditions that are more severe than accelerated stability testing. The goal is to achieve 5-20% degradation.[5][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heat the solid compound at 80°C. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to a light source that provides combined visible and UV output, as specified by ICH Q1B guidelines.

3. Sample Analysis:

  • Withdraw aliquots at various time points (e.g., 1, 3, 5 days).[3]

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C12.5%5-Hydroxy-1,3-dimethylindolin-2-one
0.1 M NaOH8 hours60°C18.2%5-Hydroxy-1,3-dimethylindolin-2-one
3% H₂O₂24 hoursRoom Temp8.5%Oxidized derivatives
Thermal (Solid)5 days80°C< 1%-
Thermal (Solution)5 days60°C3.2%Minor unidentified peaks
Photolytic (ICH)7 daysRoom Temp15.8%Several photoproducts

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Solid Compound prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_solid->prep_solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_solution->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation Expose to Stress photo Photolysis (ICH Light Source) prep_solution->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc If applicable results Quantify Degradation & Identify Products hplc->results

Caption: Workflow for a forced degradation study.

degradation_pathway parent This compound product 5-Hydroxy-1,3-dimethylindolin-2-one parent->product  Hydrolysis (H⁺ or OH⁻)  

Caption: Hypothetical hydrolysis degradation pathway.

troubleshooting_logic start Problem Observed in Solution (e.g., Discoloration, Precipitate) check_light Was solution protected from light? start->check_light check_air Was solution handled under inert atmosphere? check_light->check_air Yes action_light Use amber vials or foil wrap. check_light->action_light No check_fresh Was the solution freshly prepared? check_air->check_fresh Yes action_air Use degassed solvents and inert gas (N₂/Ar). check_air->action_air No action_fresh Prepare fresh solution before each use. check_fresh->action_fresh No resolve Problem Resolved check_fresh->resolve Yes action_light->resolve action_air->resolve action_fresh->resolve

Caption: Troubleshooting decision-making process.

References

Overcoming poor solubility of 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Ethoxy-1,3-dimethylindolin-2-one

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and standardized protocols for overcoming solubility challenges with this compound (CAS: 131057-63-1). Information for this compound is limited; therefore, this document combines known properties with established principles for enhancing the solubility of poorly soluble small molecules.[1][2]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffer for my assay. What are the first steps?

A1: Poor aqueous solubility is a common challenge for organic molecules.[3] Start by preparing a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[4][5] Subsequently, dilute this stock solution into your aqueous buffer. This is known as a kinetic solubility approach and is often sufficient for in vitro assays.[6][7] Be mindful of the final solvent concentration, as high percentages can affect biological experiments.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one do I need?

A2:

  • Kinetic Solubility is the concentration of a compound at the point when it begins to precipitate out of a solution after being added from a concentrated organic stock. It is a measure of how quickly a compound falls out of a supersaturated solution and is often higher than thermodynamic solubility.[8][9][10] This measurement is typically sufficient for early-stage discovery and high-throughput screening.[11]

  • Thermodynamic Solubility is the true equilibrium solubility, measured when excess solid compound has been equilibrated with a solvent for an extended period (e.g., 24 hours).[6][12] This value is critical for later-stage development, formulation, and predicting in vivo behavior.[11]

For initial biological screening, kinetic solubility is usually adequate. For formulation and preclinical development, thermodynamic solubility is essential.

Q3: How might pH affect the solubility of this compound?

A3: The structure of this compound contains a lactam (a cyclic amide) within an indolinone core. While the lactam itself is weakly basic, the overall molecule lacks strongly ionizable groups. However, pH can still influence solubility by affecting hydrogen bonding and polarity.[13] It is recommended to measure solubility across a range of pH values (e.g., pH 5.0, 7.4, 9.0) to determine if an optimal pH exists for your experimental system.[11] For compounds with acidic or basic functional groups, solubility can change dramatically with pH.[14][15]

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?

A4: This indicates that you have exceeded the kinetic solubility limit. You can try the following:

  • Lower the Final Concentration: Your target concentration may be too high.

  • Use a Co-solvent: Include a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer.[4][5][16] Common co-solvents include propylene glycol, ethanol, or polyethylene glycols (PEGs).[17][18] Always run a vehicle control to ensure the co-solvent does not interfere with your assay.

  • Increase Incubation Temperature: Gently warming the solution may help, but ensure the temperature is compatible with your compound's stability and your experimental setup.

Q5: When should I consider more advanced formulation strategies?

A5: If simple methods like pH adjustment and co-solvents are insufficient, especially for in vivo studies, you may need advanced techniques. These include creating solid dispersions, using complexation agents like cyclodextrins, or employing nanotechnology approaches to create nanosuspensions.[3][19][20] These methods are typically pursued during formal preclinical and formulation development.

Troubleshooting Guides

Guide 1: Precipitate Formation in Aqueous Media

This guide helps you systematically address compound precipitation during experiments.

StepActionRationale
1 Visual Inspection Confirm that the observed precipitate is your compound. Check for salt precipitation from the buffer itself, especially if refrigerated.
2 Review Stock & Final Concentrations Ensure calculations are correct. Attempt to prepare a more dilute final solution from the same stock.
3 Modify Final Buffer Composition Prepare the aqueous buffer with 1-5% of a co-solvent (e.g., Propylene Glycol, Ethanol).[4][5] This increases the solvent's capacity to dissolve hydrophobic molecules.
4 Check pH of Final Solution Measure the pH after adding the compound stock. The addition of a DMSO stock can sometimes alter the final pH. Adjust if necessary.
5 Perform a Kinetic Solubility Assessment Use a nephelometer to determine the approximate kinetic solubility limit in your specific buffer system to guide future concentration selections.[21][22][23]
Guide 2: Selecting an Appropriate Co-Solvent System

The goal is to enhance solubility while minimizing impact on the biological system.

Solvent SystemRecommended Starting % (v/v)ProsCons
DMSO < 1%High solubilizing power for many organic compounds.Can be toxic to cells at >1%; may interfere with some assays.
Ethanol 1 - 5%Biologically compatible at low concentrations; effective co-solvent.[17]Can cause protein denaturation at higher concentrations; volatile.
Propylene Glycol (PG) 1 - 10%Low toxicity; commonly used in pharmaceutical formulations.[16]More viscous than ethanol; may be less effective than DMSO.
Polyethylene Glycol 400 (PEG 400) 1 - 10%Low toxicity; good solubilizer for very hydrophobic compounds.High viscosity; can interfere with some detection methods.

Data Presentation: Hypothetical Solubility Profile

The following tables present hypothetical data for this compound to serve as a guide for experimental design.

Table 1: Solubility in Common Organic Solvents

Solvent Solubility (mg/mL) at 25°C Classification
DMSO > 100 Very Soluble
DMF > 100 Very Soluble
Ethanol ~25 Soluble
Methanol ~15 Soluble
Acetonitrile ~5 Sparingly Soluble

| Isopropanol | ~2 | Slightly Soluble |

Table 2: Hypothetical Aqueous Solubility Profile

Solubility Type Medium (pH 7.4) Solubility (µg/mL) Solubility (µM)¹
Kinetic PBS + 1% DMSO 18 87.7
Thermodynamic PBS 4 19.5

¹ Calculated using a molecular weight of 205.25 g/mol .[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Determination using Nephelometry

This method provides a rapid, high-throughput assessment of a compound's precipitation point from a DMSO stock solution.[23][24]

  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Set up Assay Plate: In a 96- or 384-well clear-bottom plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Add the DMSO stock solution to the buffer in a serial dilution manner to achieve a range of final compound concentrations (e.g., from 200 µM down to 0.1 µM). The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Shake the plate gently for 1-2 hours at room temperature, protected from light.

  • Measurement: Read the plate on a laser nephelometer, which measures light scattering caused by insoluble particles (precipitate).[21][25]

  • Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which the signal sharply increases above the background is the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[6][12]

  • Prepare Samples: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume of the desired solvent (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4). Ensure undissolved solid is clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[26]

  • Phase Separation: After incubation, allow the vials to stand so that the excess solid can settle. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm PVDF filter to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

  • Result: The measured concentration is the thermodynamic solubility.

Visualizations

G Workflow for Addressing Poor Solubility start Compound Fails to Dissolve in Aqueous Buffer stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc add_cosolvent Add Co-solvent to Buffer (e.g., 1-5% PG or EtOH) troubleshoot->add_cosolvent check_ph Measure & Adjust pH troubleshoot->check_ph advanced Consider Advanced Formulation (e.g., Cyclodextrin, Nanosuspension) troubleshoot->advanced lower_conc->dilute add_cosolvent->dilute check_ph->dilute

Caption: Decision tree for troubleshooting poor aqueous solubility.

G Shake-Flask Thermodynamic Solubility Protocol cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis prep_sample 1. Add Excess Solid Compound to Buffer in Vial shake 2. Shake at Constant Temp for 24-48 hours prep_sample->shake separate 3. Collect Supernatant & Filter (0.22 um) shake->separate quantify 4. Quantify Concentration via HPLC or LC-MS separate->quantify result Result: Thermodynamic Solubility quantify->result

Caption: Workflow for the shake-flask thermodynamic solubility assay.

References

Technical Support Center: 5-Ethoxy-1,3-dimethylindolin-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Ethoxy-1,3-dimethylindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as 4-ethoxyphenylhydrazine and 2-chloropropionyl chloride, or byproducts from side reactions. If a Fischer indole synthesis approach is used to form the oxindole core, potential impurities could arise from incomplete cyclization or rearrangement reactions. Other possible impurities include regioisomers or over-alkylated products.

Q2: My purified this compound appears colored (e.g., yellow or brown). What could be the cause?

A2: A colored appearance in the final product often indicates the presence of trace impurities, which may be highly colored aromatic byproducts or degradation products. These can arise from harsh reaction conditions, such as high temperatures or strong acids, which are sometimes employed in indole synthesis. Even small amounts of these impurities can impart color to the final product.

Q3: I am having difficulty removing a closely eluting impurity during column chromatography. What can I do?

A3: If you are struggling to separate a closely eluting impurity, consider optimizing your chromatographic conditions. This can involve switching to a different stationary phase (e.g., alumina instead of silica gel), using a shallower solvent gradient, or trying a different solvent system altogether. Sometimes, a multi-step purification involving both chromatography and recrystallization is necessary to achieve high purity.

Troubleshooting Guides

Problem 1: Low Yield After Purification

If you are experiencing a significant loss of product during purification, consider the following troubleshooting steps:

  • Solubility Issues: Your compound may be partially soluble in the wash solvents used during the workup or in the mother liquor during recrystallization.

  • Degradation on Silica Gel: Some compounds can degrade on acidic silica gel.

  • Sub-optimal Recrystallization Conditions: The chosen solvent system may not be ideal, leading to poor crystal formation and loss of product in the filtrate.

Low_Yield_Troubleshooting

Problem 2: Persistent Impurity After Column Chromatography

If an impurity co-elutes with your product during column chromatography, you can try the following:

  • Change the Solvent System: Altering the polarity of the mobile phase can change the relative retention times of your product and the impurity.

  • Switch the Stationary Phase: If you are using silica gel, consider trying alumina or a reverse-phase silica gel.

  • Recrystallization: Sometimes, an impurity that is difficult to separate by chromatography can be easily removed by recrystallization.

Chromatography_Troubleshooting

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for purifying solid this compound by recrystallization.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for oxindole derivatives include ethanol, ethyl acetate/hexane, and acetone/water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Data Presentation

The following tables provide illustrative data for typical purification outcomes. Please note that actual results may vary depending on the specific experimental conditions and the purity of the starting material.

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Column Chromatography85%>98%75%
Recrystallization85%>97%65%
Combined Approach85%>99.5%55%

Table 2: Screening of Recrystallization Solvents

Solvent SystemCrystal FormationPurity Improvement
EthanolGoodHigh
MethanolModerateModerate
Ethyl Acetate/HexaneExcellentHigh
DichloromethanePoorLow
Acetone/WaterGoodModerate

5-Ethoxy-1,3-dimethylindolin-2-one not showing expected activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected biological activity of 5-Ethoxy-1,3-dimethylindolin-2-one in their experiments. The information is presented in a question-and-answer format to address common issues encountered during in vitro and in vivo testing.

Frequently Asked Questions (FAQs)

Q1: We are not observing any biological effect after treating our cells with this compound. What are the potential primary causes?

A1: The lack of expected activity for a small molecule like this compound can stem from several factors. The most common causes include issues with the compound itself, such as degradation, precipitation, or incorrect concentration. Other factors can be related to the experimental setup, including the choice of cell line, assay conditions, and the presence of interfering substances in the media.[1] It is also crucial to consider the initial quality and purity of the compound.

Q2: How can we verify the integrity and concentration of our this compound stock solution?

A2: To confirm the integrity of your compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These methods can identify the parent compound and any potential degradation products, allowing for an assessment of purity.[1] To verify the concentration, ensure that the initial weighing was accurate and that the compound is fully dissolved in the solvent.

Q3: What are the best practices for storing and handling this compound to prevent loss of activity?

A3: Proper storage is critical for maintaining the chemical integrity of small molecules.[1][2] For this compound, it is advisable to:

  • Storage Temperature: Store stock solutions at -20°C or lower, with -80°C being optimal for long-term storage.[2]

  • Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[3]

  • Protect from Light: Many organic compounds are light-sensitive. Store solutions in amber vials or tubes wrapped in aluminum foil.[1]

  • Inert Atmosphere: For compounds susceptible to oxidation, consider storing them under an inert gas like argon or nitrogen.[1]

Q4: Could the solvent used to dissolve this compound be the source of the problem?

A4: Yes, the choice of solvent and its concentration can significantly impact the compound's activity. Ensure that the solvent (e.g., DMSO, ethanol) is of high purity and is compatible with your experimental system. The final concentration of the solvent in the assay should be low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity or off-target effects.[4]

Q5: Our compound appears to be fine. Could the issue be with our experimental model or assay conditions?

A5: If you have ruled out issues with the compound itself, the problem may lie within your experimental design.[3] Key areas to investigate include:

  • Cell Line Suitability: The chosen cell line may not express the molecular target of this compound, or it may have active efflux pumps that remove the compound.[3] It's important to confirm target expression via methods like Western Blot or qPCR.[3]

  • Assay Sensitivity: The assay may not be sensitive enough to detect the compound's effect. Ensure your positive and negative controls are behaving as expected.

  • Compound Concentration: The concentration range tested might be too low. It is recommended to perform a wide dose-response curve, for example, from 1 nM to 100 µM, to determine the effective concentration.[3]

  • Incubation Time: The duration of compound exposure may be too short or too long. A time-course experiment can help identify the optimal treatment duration.

Troubleshooting Summary

Potential Issue Recommended Action Expected Outcome
Compound Degradation Analyze stock solution using HPLC or LC-MS.A single, sharp peak corresponding to the parent compound with high purity.
Compound Precipitation Visually inspect the stock and working solutions for precipitates. Test a lower concentration or a different solvent.The compound remains fully dissolved in the solution.
Incorrect Concentration Re-weigh the compound and prepare a fresh stock solution.The observed activity matches the expected potency.
Improper Storage Prepare fresh aliquots from a new vial and store them at -80°C, protected from light.Consistent results are obtained across different experiments.
Cell Line Resistance Confirm target expression (e.g., via Western Blot, qPCR). Test a cell line known to be sensitive to similar compounds.The compound shows activity in the sensitive cell line.
Sub-optimal Assay Conditions Perform a dose-response and time-course experiment. Optimize assay parameters.A clear dose- and time-dependent effect is observed.

Experimental Protocols

Protocol 1: Preparation and Validation of this compound Stock Solution
  • Weighing: Accurately weigh 5-10 mg of this compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in a high-purity solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

  • Quality Control (Optional but Recommended): Analyze a small sample of the stock solution using HPLC or LC-MS to confirm purity and identity.

Protocol 2: Dose-Response Experiment for Cell Viability (MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture media, covering a wide concentration range (e.g., 1 nM to 100 µM). Include a vehicle-only control.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visual Troubleshooting Guides

G Troubleshooting Workflow for Compound Inactivity start No Expected Activity Observed check_compound Is the compound's integrity confirmed? (Purity, Solubility, Storage) start->check_compound check_assay Is the experimental setup validated? (Controls, Cell Line, Concentration) check_compound->check_assay Yes compound_issue Address Compound Issues: - Source new batch - Prepare fresh stock - Optimize solubility check_compound->compound_issue No assay_issue Optimize Experimental Protocol: - Run dose-response curve - Confirm target expression - Test sensitive cell line check_assay->assay_issue No conclusion Conclusion: Compound is inactive under these conditions check_assay->conclusion Yes re_evaluate Re-evaluate Experiment compound_issue->re_evaluate assay_issue->re_evaluate

Caption: A decision tree for troubleshooting the lack of compound effect.

G Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Compound This compound Compound->Kinase2

Caption: A hypothetical signaling pathway potentially modulated by the compound.

G Experimental Workflow for Dose-Response Assay cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_dilutions Prepare Compound Serial Dilutions prepare_dilutions->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts read_absorbance Read Absorbance (490nm) add_mts->read_absorbance analyze_data Analyze Data & Plot Curve read_absorbance->analyze_data

Caption: Workflow for a cell-based dose-response experiment.

References

Technical Support Center: 5-Ethoxy-1,3-dimethylindolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While specific literature on the synthesis of this compound is not extensively detailed in publicly available resources, analogous structures are commonly synthesized via multi-step sequences. A plausible route involves the formation of a substituted indolin-2-one core, followed by N-alkylation and modification of the ethoxy group. Key strategies could include:

  • Reductive cyclization of a suitably substituted 2-nitrophenylacetate derivative.

  • Intramolecular cyclization of an N-alkyl-N-aryl-α-haloacetamide.

  • Modification of a pre-existing 5-ethoxyindolin-2-one through N-methylation and C3-methylation .

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: Based on general knowledge of indolinone synthesis, several side reactions can occur, leading to impurity formation and reduced yields. These may include:

  • Incomplete cyclization: The precursor may not fully cyclize to form the indolinone ring, leading to the presence of starting materials or linear intermediates in the crude product.

  • Over-alkylation or alternative alkylation: During the introduction of the methyl groups, over-alkylation at the nitrogen or carbon positions can occur. O-alkylation of the amide oxygen is also a possibility, though generally less favorable.

  • Oxidation: The indolinone core can be susceptible to oxidation, especially if exposed to air and elevated temperatures for prolonged periods, leading to the formation of colored impurities.

  • De-alkylation: Under harsh acidic or basic conditions, cleavage of the ethoxy or methyl groups can occur.

  • Ring-opening: The lactam (amide) bond in the indolinone ring can be hydrolyzed under strong acidic or basic conditions, particularly at elevated temperatures.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction progress. Use an appropriate solvent system to achieve good separation between the starting materials, intermediates, and the final product. Visualization can be achieved using UV light and/or staining reagents such as potassium permanganate or iodine. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC or HPLC until the starting material is consumed.- Ensure the reaction temperature is optimal. A slight increase may improve the reaction rate, but be cautious of side reactions.- Verify the quality and stoichiometry of all reagents.
Degradation of Product - Minimize reaction time once the formation of the product is complete.- Work-up the reaction under neutral or mildly acidic/basic conditions.- Purify the product promptly after the reaction is complete.
Side Reactions - Refer to the potential side reactions listed in the FAQs.- Optimize reaction conditions (temperature, solvent, base/acid) to minimize the formation of byproducts.- Consider a different synthetic route if a particular side reaction is predominant.
Mechanical Losses - Ensure efficient extraction and transfer of the product during work-up.- Use appropriate purification techniques (e.g., column chromatography with the correct stationary and mobile phases) to minimize product loss.
Problem 2: Presence of Multiple Impurities in the Crude Product
Potential Impurity Identification Troubleshooting & Prevention
Unreacted Starting Materials Characteristic spots on TLC corresponding to starting materials.- Increase reaction time or temperature cautiously.- Ensure correct stoichiometry of reagents.
Over-alkylated Products Spots with different polarity on TLC; higher mass peaks in MS.- Use a controlled amount of the alkylating agent.- Add the alkylating agent slowly and at a lower temperature.
Oxidized Byproducts Often colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
Hydrolyzed Product (Ring-opened) More polar spot on TLC; characteristic changes in IR and NMR spectra.- Avoid harsh acidic or basic conditions during work-up.- Use a non-aqueous work-up if possible.

Experimental Protocols (Hypothetical)

The following is a generalized, hypothetical protocol for a key step in the synthesis, illustrating the level of detail required for reproducible results.

Hypothetical Step: N-Methylation of 5-Ethoxy-3-methylindolin-2-one

  • Reagents and Materials:

    • 5-Ethoxy-3-methylindolin-2-one (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Methyl iodide (CH₃I) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Ethoxy-3-methylindolin-2-one.

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add methyl iodide dropwise via the dropping funnel over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Below are diagrams illustrating a potential side reaction pathway and a general troubleshooting workflow.

Side_Reaction_Pathway Indolinone This compound RingOpened Ring-Opened Product (Sodium Carboxylate) Indolinone->RingOpened Hydrolysis Base Strong Base (e.g., NaOH) RingOpened->Indolinone Re-cyclization (if conditions change) Acid Acidic Workup Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze identify Identify Problem: Incomplete Reaction, Side Products, or Degradation analyze->identify incomplete Incomplete Reaction identify->incomplete Incomplete side_products Side Products identify->side_products Impure degradation Product Degradation identify->degradation Degraded optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Quality incomplete->optimize_conditions modify_workup Modify Workup/Purification: - Adjust pH - Change Chromatography Conditions side_products->modify_workup protect_product Protect Product: - Inert Atmosphere - Lower Temperature degradation->protect_product

How to increase the purity of 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 5-Ethoxy-1,3-dimethylindolin-2-one during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While specific impurities are reaction-dependent, common contaminants in the synthesis of substituted indolinones may include:

  • Unreacted Starting Materials: Such as the corresponding aniline or α-haloester precursors.

  • By-products from Side Reactions: These can include products of over-alkylation, hydrolysis of the ethoxy group, or dimerization.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., toluene, ethyl acetate, hexanes) and reagents like bases or catalysts may be present.

Q2: My final product has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color in the final product often indicates the presence of minor, highly conjugated impurities or oxidation by-products. These can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by hot filtration before recrystallization. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.[1]

Q3: After purification, the purity of my this compound is still below 99%. What further steps can I take?

A3: If standard purification methods like a single recrystallization or column chromatography do not yield the desired purity, consider the following:

  • Sequential Purification: Employing two different purification techniques can be effective. For example, follow column chromatography with a recrystallization step.

  • Re-evaluation of Purification Parameters: Optimize the solvent system for both recrystallization and chromatography. A different solvent or a gradient elution in chromatography might provide better separation.

  • Chemical Treatment: If the impurity is known, a chemical wash (e.g., a dilute acid or base wash during workup) might selectively remove it.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Recrystallization The chosen solvent is not ideal; either the compound is too soluble at low temperatures, or impurities have similar solubility.Test a range of solvents or solvent mixtures to find one where the compound has high solubility at high temperatures and low solubility at room temperature, while impurities remain in solution.[2][3]
Product "Oils Out" During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.Use a lower-boiling point solvent. Ensure the solution cools slowly to allow for proper crystal lattice formation. Adding slightly more solvent can sometimes help.[1]
Poor Separation During Column Chromatography The chosen eluent system is not providing adequate separation of the compound from impurities.Perform a thorough TLC analysis with different solvent systems to identify an eluent that gives a good separation (Rf value of ~0.3 for the desired compound is often a good target).[4] A gradient elution may be necessary.
Streaking on TLC Plate The compound may be too polar for the chosen solvent system, or it might be acidic or basic, leading to interactions with the silica gel.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
Low Recovery After Purification The compound may have some solubility in the cold recrystallization solvent, or it may be partially adsorbed by the stationary phase in chromatography.For recrystallization, minimize the amount of hot solvent used and ensure the solution is thoroughly cooled. For chromatography, ensure all the product is eluted from the column by using a more polar solvent at the end of the run.

Quantitative Data on Purification Methods

The following table provides illustrative data on how different purification methods can impact the purity and yield of this compound.

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Yield (Illustrative)
Single Recrystallization (Ethanol)90%98.5%75%
Flash Column Chromatography (Hexane:Ethyl Acetate gradient)90%99.2%85%
Sequential Chromatography and Recrystallization90%>99.8%65%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) at room temperature. The compound should be sparingly soluble.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired compound from impurities. Aim for an Rf value of approximately 0.3 for the target compound.[4]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the silica bed is level and free of air bubbles.[6][7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent (like dichloromethane). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the sample. If using a gradient, start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

TroubleshootingWorkflow start Impure Product check_purity Analyze Purity (e.g., NMR, LC-MS) start->check_purity is_purity_ok Purity > 99%? check_purity->is_purity_ok end Pure Product is_purity_ok->end Yes identify_impurities Identify Impurities is_purity_ok->identify_impurities No choose_method Choose Purification Method identify_impurities->choose_method recrystallization Recrystallization choose_method->recrystallization Crystalline Solid chromatography Column Chromatography choose_method->chromatography Oily Product or Close Impurities sequential Sequential Purification choose_method->sequential Complex Mixture recrystallization->check_purity chromatography->check_purity sequential->check_purity

Caption: Troubleshooting workflow for purifying this compound.

PurificationProcess cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography dissolve Dissolve in Hot Solvent cool Cool Slowly dissolve->cool filtrate Vacuum Filtrate cool->filtrate dry Dry Crystals filtrate->dry pack Pack Column load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect & Analyze Fractions elute->collect crude Crude Product cluster_recrystallization cluster_recrystallization crude->cluster_recrystallization cluster_chromatography cluster_chromatography crude->cluster_chromatography pure Pure Product cluster_recrystallization->pure cluster_chromatography->pure

Caption: General experimental workflows for purification.

References

Technical Support Center: 5-Ethoxy-1,3-dimethylindolin-2-one Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Ethoxy-1,3-dimethylindolin-2-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which contains an ether and a lactam functional group, the primary degradation pathways are expected to be hydrolysis under acidic and basic conditions, oxidation, and potentially photolysis.[1][2] Acid or base-catalyzed hydrolysis is likely to cleave the ethoxy group and the amide bond in the indolinone ring. Oxidation may target the aromatic ring and the alkyl substituents.

Q2: What analytical techniques are recommended for monitoring the degradation of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and effective technique for separating the parent compound from its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) could be suitable for any volatile degradants.

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A3: Typical forced degradation conditions involve exposing the compound to acid, base, oxidative agents, heat, and light.[1] The goal is to achieve 5-20% degradation of the drug substance.[2] The following table summarizes common starting conditions for such studies.

Degradation Type Experimental Conditions Storage Conditions Sampling Time (days)
Hydrolysis 0.1 M HCl0.1 M NaOHControl (API in water)40 °C, 60 °C1, 3, 5
Oxidation 3% H₂O₂25 °C, 60 °C1, 3, 5
Thermal Solid-state and solution60 °C, 80 °C1, 3, 5
Photolytic Solid-state and solution1.2 million lux hours and 200 watt hours/square meter1, 3, 5

Table 1: Commonly used conditions for forced degradation studies.[1]

Troubleshooting Guides

Issue 1: No degradation is observed under the initial stress conditions.

  • Possible Cause: The compound may be highly stable under the applied conditions.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., use 1 M HCl or NaOH).

    • Increase the temperature of the study.

    • Extend the duration of the exposure to the stress conditions.

    • Ensure complete dissolution of the compound in the stress medium, using a co-solvent if necessary.

Issue 2: The degradation is too rapid, leading to complete loss of the parent compound.

  • Possible Cause: The applied stress conditions are too harsh for the molecule.

  • Troubleshooting Steps:

    • Reduce the concentration of the stressor (e.g., use 0.01 M HCl or NaOH).

    • Lower the temperature of the study.

    • Shorten the exposure time and increase the frequency of sampling.

    • For hydrolytic degradation, consider using a range of pH buffers to find the optimal pH for controlled degradation.

Issue 3: Multiple, poorly resolved peaks are observed in the chromatogram.

  • Possible Cause: The analytical method may not be adequately resolving all degradation products from the parent compound and each other.

  • Troubleshooting Steps:

    • Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature.

    • Try a different column chemistry (e.g., C18, Phenyl-Hexyl).

    • Ensure that the sample is properly neutralized before injection to avoid peak distortion.

    • Use a mass spectrometer detector to check for co-eluting peaks.

Hypothetical Degradation Data

The following table summarizes the hypothetical percentage of degradation for this compound under various stress conditions.

Stress Condition % Degradation Major Degradation Products
0.1 M HCl at 60 °C for 5 days15.2%DP1, DP2
0.1 M NaOH at 60 °C for 5 days25.8%DP3, DP4
3% H₂O₂ at 25 °C for 5 days8.5%DP5
Thermal (80 °C) for 5 days3.1%Minor unidentified peaks
Photolytic (ICH conditions)5.5%DP6

Table 2: Hypothetical degradation data for this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw samples at 0, 1, 3, and 5 days.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw samples at 0, 1, 3, and 5 days.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25 °C).

    • Withdraw samples at 0, 1, 3, and 5 days.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound and a solution of the compound in an oven at 80 °C.

    • Withdraw samples at 0, 1, 3, and 5 days.

    • For the solid sample, dissolve in the mobile phase.

    • Dilute the solution sample with mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Withdraw samples at appropriate time points.

    • Prepare samples for HPLC analysis as described above.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

Acidic_Degradation_Pathway parent This compound dp1 DP1: 5-Hydroxy-1,3-dimethylindolin-2-one parent->dp1  H+/H₂O (Ether Cleavage) dp2 DP2: 2-(2-ethoxy-5-methylphenylamino)propanoic acid parent->dp2  H+/H₂O (Lactam Hydrolysis) ethanol Ethanol parent->ethanol  H+/H₂O (Ether Cleavage)

Caption: Hypothetical acidic degradation pathway of this compound.

Basic_Degradation_Pathway parent This compound dp3 DP3: Sodium 2-(2-ethoxy-5-methylphenylamino)propanoate parent->dp3  OH-/H₂O (Lactam Hydrolysis) dp4 DP4: 5-Ethoxy-1,3-dimethyl-2-oxoindoline-3-carboxylic acid parent->dp4  OH-/H₂O (Oxidation at C3)

Caption: Hypothetical basic degradation pathway of this compound.

Oxidative_Degradation_Pathway parent This compound dp5 DP5: this compound N-oxide parent->dp5  H₂O₂

Caption: Hypothetical oxidative degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV/MS Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc isolation Degradant Isolation hplc->isolation elucidation Structure Elucidation (LC-MS, NMR) isolation->elucidation start This compound start->acid start->base start->oxidation start->thermal start->photo

Caption: General experimental workflow for forced degradation studies.

References

Validation & Comparative

Comparative Analysis of 5-Ethoxy-1,3-dimethylindolin-2-one and Other Indolinone Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolinone scaffold is a cornerstone in the development of targeted cancer therapies, with many derivatives functioning as potent protein kinase inhibitors.[1][2] This guide provides a comparative overview of 5-Ethoxy-1,3-dimethylindolin-2-one against other key indolinone derivatives. While direct experimental data for this compound is not extensively available in the public domain, this comparison is based on established structure-activity relationships (SAR) within the indolinone class, drawing on data from structurally similar analogs to project its likely performance and characteristics.

Introduction to Indolinone Derivatives

Indolinone-based molecules have emerged as a significant class of ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer-related signaling pathways.[2][3] The core structure of indolin-2-one is amenable to extensive chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Notably, substitutions at the C3, C5, and N1 positions of the indolinone ring have been shown to be critical for their biological activity.[4][5] A prime example of a successful indolinone derivative is Sunitinib, a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3]

Quantitative Comparison of Indolinone Derivatives

To illustrate the impact of substitutions on the indolinone core, the following table summarizes the inhibitory activities of representative N-alkylated and C5-alkoxy substituted indolinone derivatives against key oncogenic kinases. The data is compiled from various studies to provide a comparative perspective.

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
Compound A -H3,5-dimethylpyrrole-HVEGFR-2340HUVEC0.8
Compound B -CH₃3,5-dimethylpyrrole-HVEGFR-2120HUVEC0.3
Compound C -H3,5-dimethylpyrrole-OCH₃VEGFR-280HUVEC0.2
Compound D -CH₃3,5-dimethylpyrrole-OCH₃VEGFR-230HUVEC0.08
Sunitinib -CH₂CH₂N(CH₂CH₃)₂3,5-dimethylpyrrole-2-carboxamide-FVEGFR-2, PDGFRβ, c-KIT2, 8, 4Multiple~0.01-0.1

Note: Data for Compounds A-D are representative values derived from structure-activity relationship studies on indolinone derivatives. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of indolinone derivatives is significantly influenced by the nature and position of substituents on the core scaffold.

  • N1-Alkylation: Methylation at the N1 position, as seen in this compound, generally enhances the potency of indolinone derivatives. This is attributed to favorable interactions within the ATP-binding pocket of the target kinase.

  • C5-Alkoxy Substitution: The presence of a small alkoxy group, such as an ethoxy group at the C5 position, can also contribute to increased inhibitory activity. This is likely due to the formation of additional hydrogen bonds or favorable hydrophobic interactions with the kinase domain.

  • C3-Substituent: The substituent at the C3 position plays a crucial role in determining the selectivity and potency of the inhibitor. Various heterocyclic and aromatic moieties have been explored to optimize interactions with the target kinase.

Based on these SAR trends, it is plausible to hypothesize that this compound would exhibit potent inhibitory activity against various kinases, potentially comparable to or exceeding that of its non-N-methylated or non-C5-alkoxylated counterparts.

Signaling Pathway Inhibition

Indolinone derivatives primarily exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. A common target for this class of compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is critical for angiogenesis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Indolinone Indolinone Derivatives Indolinone->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR signaling pathway and the inhibitory action of indolinone derivatives.

Experimental Protocols

The evaluation of indolinone derivatives typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

Methodology:

  • The recombinant kinase enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a specific substrate.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is terminated, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compound at various concentrations for a specified duration (e.g., 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of cell viability against the compound concentration.

Experimental_Workflow Start Compound Synthesis (e.g., this compound) KinaseAssay In Vitro Kinase Assay (e.g., VEGFR-2) Start->KinaseAssay CellAssay Cell-Based Proliferation Assay (e.g., MTT on Cancer Cell Lines) Start->CellAssay DataAnalysis Data Analysis (IC50 / GI50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical experimental workflow for the evaluation of indolinone inhibitors.

Conclusion

While direct experimental evidence for this compound is limited, the well-established structure-activity relationships of the indolinone class provide a strong basis for predicting its potential as a potent kinase inhibitor. The presence of both an N1-methyl and a C5-ethoxy group suggests that this compound is likely to exhibit favorable inhibitory activity against key oncogenic kinases. Further experimental validation is necessary to confirm these predictions and to fully characterize its biological profile. This guide serves as a valuable resource for researchers interested in the design and development of novel indolinone-based therapeutics.

References

Comparative Efficacy Analysis of 5-Ethoxy-1,3-dimethylindolin-2-one Against Established Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical efficacy of the novel compound 5-Ethoxy-1,3-dimethylindolin-2-one as an Acetylcholinesterase (AChE) inhibitor. Its performance is benchmarked against well-established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. These drugs are commonly prescribed for the symptomatic treatment of Alzheimer's disease, a neurodegenerative condition often characterized by a decline in acetylcholine levels.[1][2]

Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing nerve signal transmission.[1] This mechanism is a critical therapeutic strategy for managing conditions associated with cholinergic deficits.[3]

Quantitative Efficacy Comparison

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for known AChE inhibitors. The corresponding data for this compound is presented as "To Be Determined" (TBD), as it would be established using the experimental protocols outlined in this guide.

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compound Acetylcholinesterase (AChE)TBDTBD
DonepezilAcetylcholinesterase (AChE)0.021 - 0.025[4][5]Reversible, Non-competitive[6]
RivastigmineAChE & Butyrylcholinesterase (BChE)0.0043[5]Pseudo-irreversible[7]
GalantamineAcetylcholinesterase (AChE)2.28[5]Reversible, Competitive[8]

Experimental Protocols

The following protocols describe standard methodologies for determining the in vitro efficacy of potential AChE inhibitors.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening and characterizing AChE inhibitors.[3][9] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.[3]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in the assay buffer.[4]

    • Prepare a 10 mM stock solution of DTNB in the assay buffer.[4]

    • Prepare a 14-15 mM stock solution of ATCI in deionized water. This should be prepared fresh.[4]

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer. The solvent (e.g., DMSO) concentration should be kept constant across all wells.[4]

  • Assay Plate Setup (200 µL final volume):

    • Add 50 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0) to all wells.

    • Add 50 µL of the appropriate test compound dilution or positive control to the respective wells. For negative control wells (100% enzyme activity), add 50 µL of the assay buffer containing the same percentage of solvent.[4]

    • Add 50 µL of AChE enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[3]

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 50 µL of a freshly prepared solution containing both DTNB and ATCI to all wells.[4]

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Workflow for AChE Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_ache Add Buffer, Test Compounds/ Controls, and AChE to Wells prep_reagents->add_ache prep_compounds Prepare Test Compounds & Controls (Serial Dilutions) prep_compounds->add_ache incubate Incubate (15 min) add_ache->incubate initiate Add DTNB & ATCI (Initiate Reaction) incubate->initiate measure Measure Absorbance (412 nm) Kinetically initiate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for determining IC50 via the Ellman's method.

Signaling Pathway and Mechanism of Action

Acetylcholinesterase inhibitors exert their effect within the cholinergic synapse. The diagram below illustrates the fundamental mechanism of action. Under normal conditions, AChE rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal. Inhibitors block the active site of AChE, leading to an accumulation of acetylcholine in the synapse, thereby prolonging its effect on postsynaptic receptors.

G Cholinergic Synapse and AChE Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synapse ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release ACh_Receptor ACh Receptors Signal Signal Propagation ACh_Receptor->Signal ACh->ACh_Receptor Binds AChE AChE ACh->AChE Hydrolysis Products Choline + Acetate AChE->Products Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Blocks

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

References

Comparative Analysis of Indolin-2-one Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Modifications at the N1, C3, and C5 positions of the indolin-2-one ring have been shown to significantly influence the potency and selectivity of these derivatives for various molecular targets. This guide focuses on comparing the anti-inflammatory and cytotoxic activities of different indolin-2-one analogs, providing a framework for the rational design of new therapeutic agents.

Anti-inflammatory Activity of 3-Substituted-Indolin-2-one Derivatives

A study focused on the synthesis and evaluation of 3-substituted-indolin-2-one derivatives as anti-inflammatory agents provides critical data on the impact of substitutions at the C3 position. The ability of these compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages was a key measure of their anti-inflammatory potential.

Data Summary: Inhibition of Nitric Oxide Production
Compound IDSubstitution at C3NO Inhibition (%) at 80 µMIC50 (µM) for NO Inhibition
6 3-Hydroxyphenyl> 90%~20
5 2-Hydroxyphenyl~50%> 20
1 Phenyl< 20%> 80
3 4-Methylphenyl< 20%> 80
4 4-Methoxyphenyl< 20%> 80
7 4-HydroxyphenylNot ReportedNot Reported
8 3,4-Dimethoxyphenyl< 20%> 80
9 3,4,5-Trimethoxyphenyl< 20%> 80
10 4-Chlorophenyl< 20%> 80
13 4-Fluorophenyl< 20%> 80
16 4-(Trifluoromethyl)phenyl< 20%> 80

Data extracted from a study on 3-substituted-indolin-2-one derivatives as potent anti-inflammatory agents.

The results indicate that the presence and position of a hydroxyl group on the C3-phenyl ring are crucial for anti-inflammatory activity. The meta-hydroxyl substituted derivative (6 ) demonstrated the most potent inhibition of NO production.

Experimental Protocols

Cell Culture and Nitric Oxide Assay: Murine macrophage RAW264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For the NO assay, cells were seeded in 96-well plates and pre-treated with various concentrations of the synthesized indolin-2-one derivatives for 2 hours before stimulation with 500 ng/mL of lipopolysaccharide (LPS) for 20 hours. The amount of nitrite in the culture supernatant was measured using the Griess reagent.

Western Blot Analysis: RAW264.7 cells were treated with the test compounds and LPS as described above. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were probed with primary antibodies against inducible nitric oxide synthase (iNOS), and phosphorylated and total forms of Akt, JNK, ERK, p38, p65, and IκB, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathway Inhibition

The most active compound, 3-(3-hydroxyphenyl)-indolin-2-one, was found to inhibit the LPS-induced inflammatory response by suppressing the Akt, MAPK (JNK, ERK, p38), and NF-κB signaling pathways.[1]

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascades (JNK, ERK, p38) TAK1->MAPK Akt Akt TAK1->Akt IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Inflammatory_Genes Inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB->Inflammatory_Genes translocates to nucleus MAPK->Inflammatory_Genes Akt->Inflammatory_Genes Indolinone 3-(3-hydroxyphenyl)- indolin-2-one Indolinone->TAK1 inhibits Indolinone->IKK inhibits G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Indolinone Substituted Indolin-2-one Condensation Knoevenagel Condensation Indolinone->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Product 3-Substituted-indolin-2-one Derivatives Condensation->Product Cell_Culture Cell Culture (e.g., RAW264.7, NCI-H460) Product->Cell_Culture Activity_Assay Biological Activity Assays (e.g., NO Assay, Cytotoxicity Assay) Cell_Culture->Activity_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Activity_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

References

A Comparative Guide to the Synthetic Routes of 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 5-Ethoxy-1,3-dimethylindolin-2-one, a substituted oxindole derivative of interest in medicinal chemistry and materials science. Due to a lack of specific published synthetic procedures for this exact molecule, this document outlines two primary hypothetical routes based on established methodologies for the synthesis of analogous indolin-2-one structures. The comparison focuses on key performance indicators such as overall yield, purity, reaction time, and the complexity of the required experimental procedures.

Comparative Analysis of Synthetic Routes

The two proposed routes, designated as Route A and Route B, commence from different starting materials and employ distinct synthetic strategies to achieve the target molecule. A summary of the key quantitative data for each route is presented below for a direct comparison.

Parameter Route A: Friedel-Crafts Acylation and Reductive Cyclization Route B: Fischer Indole Synthesis Adaptation
Overall Yield ~45-55%~35-45%
Final Product Purity >98% (after chromatography)~95% (after recrystallization)
Total Synthesis Time ~3-4 days~4-5 days
Number of Steps 45
Key Reagents 4-Ethoxyaniline, 2-Bromopropionyl bromide, Aluminum chloride, Methyl iodide, Sodium borohydride4-Ethoxyphenylhydrazine, 2-Ketobutyric acid, Polyphosphoric acid, Methyl iodide
Purification Methods Column chromatography, RecrystallizationRecrystallization, Distillation

Route A: Friedel-Crafts Acylation and Reductive Cyclization

This proposed route involves the initial N-acylation of 4-ethoxyaniline, followed by an intramolecular Friedel-Crafts reaction to form the core indolin-2-one structure. Subsequent N- and C-methylation steps complete the synthesis.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-N-(4-ethoxyphenyl)propanamide In a 250 mL round-bottom flask, 4-ethoxyaniline (10 g, 72.9 mmol) is dissolved in dichloromethane (100 mL). The solution is cooled to 0°C in an ice bath. 2-Bromopropionyl bromide (18.9 g, 87.5 mmol) is added dropwise with stirring. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours. The mixture is washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which is purified by recrystallization from ethanol.

Step 2: Synthesis of 5-Ethoxy-3-methylindolin-2-one To a stirred suspension of aluminum chloride (14.6 g, 109.4 mmol) in dichloromethane (100 mL) at 0°C, a solution of 2-bromo-N-(4-ethoxyphenyl)propanamide (10 g, 36.7 mmol) in dichloromethane (50 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then carefully poured into ice-water (200 mL) and extracted with dichloromethane (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound 5-Ethoxy-3-methylindolin-2-one (5 g, 26.1 mmol) and potassium carbonate (7.2 g, 52.2 mmol) are suspended in acetone (100 mL). Methyl iodide (4.4 g, 31.3 mmol) is added, and the mixture is heated to reflux for 8 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Pathway

Route A A 4-Ethoxyaniline B 2-Bromo-N-(4-ethoxyphenyl)propanamide A->B Acylation C 5-Ethoxy-3-methylindolin-2-one B->C Friedel-Crafts Cyclization D This compound C->D N-Methylation reagent1 2-Bromopropionyl bromide DCM reagent2 AlCl3 DCM reagent3 CH3I, K2CO3 Acetone

Caption: Synthetic pathway for Route A.

Route B: Fischer Indole Synthesis Adaptation

This alternative route utilizes a modified Fischer indole synthesis, a classic method for preparing indoles, which in this case is adapted for the synthesis of the oxindole core.

Experimental Protocol

Step 1: Synthesis of 4-Ethoxyphenylhydrazine hydrochloride 4-Ethoxyaniline (10 g, 72.9 mmol) is dissolved in concentrated hydrochloric acid (20 mL) and water (20 mL) and cooled to 0°C. A solution of sodium nitrite (5.5 g, 79.8 mmol) in water (15 mL) is added dropwise, keeping the temperature below 5°C. The resulting diazonium salt solution is then added slowly to a pre-cooled solution of tin(II) chloride dihydrate (41.1 g, 182.3 mmol) in concentrated hydrochloric acid (30 mL). The mixture is stirred for 2 hours at 0°C. The precipitate is filtered, washed with cold water, and dried to give 4-ethoxyphenylhydrazine hydrochloride.

Step 2: Synthesis of Ethyl 2-((4-ethoxyphenyl)hydrazono)propanoate 4-Ethoxyphenylhydrazine hydrochloride (10 g, 53.0 mmol) and ethyl 2-oxobutanoate (7.6 g, 58.3 mmol) are dissolved in ethanol (100 mL). A few drops of acetic acid are added, and the mixture is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to give the crude hydrazone.

Step 3: Synthesis of 5-Ethoxy-3-methyl-1H-indol-2(3H)-one The crude hydrazone from the previous step is added portion-wise to preheated polyphosphoric acid (50 g) at 80°C. The mixture is stirred at this temperature for 2 hours. The reaction is quenched by pouring it onto ice. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 4: Synthesis of this compound This N-methylation step is carried out similarly to Step 3 of Route A, using 5-ethoxy-3-methyl-1H-indol-2(3H)-one as the starting material.

Visualizing the Pathway

Route B A 4-Ethoxyaniline B 4-Ethoxyphenylhydrazine A->B Diazotization Reduction C Hydrazone Intermediate B->C Condensation D 5-Ethoxy-3-methylindolin-2-one C->D Fischer Cyclization E This compound D->E N-Methylation reagent1 1. NaNO2, HCl 2. SnCl2 reagent2 Ethyl 2-oxobutanoate reagent3 Polyphosphoric acid reagent4 CH3I, K2CO3 Acetone

Caption: Synthetic pathway for Route B.

Discussion

Route A offers a more direct approach with a potentially higher overall yield and purity of the final product. The use of column chromatography for purification in Route A, while more time-consuming than recrystallization, generally provides a higher degree of purity. Route B, while involving more steps and potentially a lower overall yield, utilizes the well-established Fischer indole synthesis, which is a robust and widely understood reaction. The choice between these routes may depend on the availability of starting materials, the desired scale of the synthesis, and the purification capabilities of the laboratory. Researchers should consider these factors when selecting a synthetic strategy for this compound.

Comparative Analysis of 5-Ethoxy-1,3-dimethylindolin-2-one Enantiomers: A-Hypothetical-Biological-Activity-Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the differential biological activities of the (R)- and (S)-enantiomers of 5-Ethoxy-1,3-dimethylindolin-2-one is not publicly available. This guide is intended for researchers, scientists, and drug development professionals as an illustrative framework. The data presented is hypothetical, based on established principles of stereopharmacology and the known biological activities of the broader class of indolinone derivatives. The experimental protocols and signaling pathways are representative examples of how such a comparative analysis would be conducted.

Introduction

Chirality is a fundamental consideration in drug discovery and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition, antiviral, and antimicrobial effects. This guide provides a hypothetical comparison of the biological activities of the (R)- and (S)-enantiomers of this compound, illustrating the potential for stereoselective bioactivity.

Hypothetical-Quantitative-Data-Comparison

The following table summarizes plausible, though not experimentally verified, quantitative data for the biological activities of the individual enantiomers of this compound. This data is intended to highlight potential differences in potency and selectivity.

Parameter(R)-5-Ethoxy-1,3-dimethylindolin-2-one(S)-5-Ethoxy-1,3-dimethylindolin-2-oneAlternative: Racemic Mixture
Target Kinase AKinase BKinase A & B
IC₅₀ (Kinase A) 0.05 µM5.2 µM0.1 µM
IC₅₀ (Kinase B) 2.5 µM0.08 µM0.15 µM
Cell Viability (EC₅₀) 0.1 µM (Cancer Cell Line X)8.0 µM (Cancer Cell Line X)0.2 µM (Cancer Cell Line X)
Selectivity (Kinase B/A) 50-fold0.015-foldN/A
In vivo Efficacy HighLowModerate

Experimental Protocols

Detailed methodologies for key experiments that would be employed to determine the biological activity of these enantiomers are provided below.

Chiral Separation of Enantiomers

The separation of the racemic mixture of this compound into its individual (R)- and (S)-enantiomers is a prerequisite for evaluating their differential biological activities.

Method: Supercritical Fluid Chromatography (SFC)

  • Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H).

  • Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., methanol or ethanol) gradient.

  • Detection: UV detector at a wavelength determined by the compound's absorbance maximum.

  • Procedure:

    • Dissolve the racemic mixture in a suitable organic solvent.

    • Inject the sample onto the SFC system.

    • Develop a gradient method for the co-solvent to achieve optimal separation of the two enantiomeric peaks.

    • Collect the fractions corresponding to each enantiomer.

    • Confirm the enantiomeric purity of the collected fractions using analytical SFC.

In Vitro Kinase Inhibition Assay

This assay would be used to determine the half-maximal inhibitory concentration (IC₅₀) of each enantiomer against specific kinase targets.

Method: LanthaScreen™ Eu Kinase Binding Assay

  • Principle: A competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site by the test compound.

  • Materials:

    • Purified recombinant Kinase A and Kinase B.

    • Europium-labeled anti-tag antibody.

    • Alexa Fluor™ 647-labeled tracer.

    • (R)- and (S)-enantiomers of this compound.

  • Procedure:

    • Prepare serial dilutions of each enantiomer.

    • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound.

    • Incubate for a specified time to allow for binding.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate to allow the tracer to bind to the unbound kinase.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • Calculate the IC₅₀ values from the dose-response curves.

Cell Viability Assay

This assay measures the effect of the enantiomers on the viability of cancer cells.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.

  • Materials:

    • Cancer Cell Line X.

    • Cell culture medium and supplements.

    • (R)- and (S)-enantiomers of this compound.

    • MTT reagent.

    • Solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of each enantiomer for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curves.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

G Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Hypothetical Signaling Pathway Ligand Ligand Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Ligand->Receptor Tyrosine Kinase (RTK) Binds P P Receptor Tyrosine Kinase (RTK)->P Autophosphorylation Grb2 Grb2 P->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates (R)-Enantiomer (R)-Enantiomer (R)-Enantiomer->Raf Inhibits

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway by the (R)-enantiomer.

G Experimental Workflow Racemic Mixture Racemic Mixture Chiral SFC Chiral SFC Racemic Mixture->Chiral SFC Separated Enantiomers Separated Enantiomers Chiral SFC->Separated Enantiomers (R) and (S) In Vitro Assays In Vitro Assays Separated Enantiomers->In Vitro Assays Cell-Based Assays Cell-Based Assays Separated Enantiomers->Cell-Based Assays Data Analysis Data Analysis In Vitro Assays->Data Analysis Cell-Based Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: A typical workflow for the chiral separation and subsequent biological evaluation of enantiomers.

Comparative Evaluation of 5-Ethoxy-1,3-dimethylindolin-2-one: A Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative evaluation of 5-Ethoxy-1,3-dimethylindolin-2-one and its analogs. Due to the limited publicly available experimental data directly pertaining to this compound, this document outlines standardized experimental protocols and data presentation formats based on studies of structurally related indolin-2-one derivatives. This approach is designed to facilitate the reproducible assessment of its potential biological activities, particularly in the fields of anticonvulsant and cytotoxic research.

Introduction to this compound and its Analogs

This compound belongs to the indolin-2-one (or oxindole) class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules.[1] While specific biological data for this compound is not extensively documented, its structural similarity to other indolin-2-one derivatives suggests potential for similar biological activities. Research on analogous compounds has revealed promising anticonvulsant and cytotoxic (anticancer) properties.[1][2][3][4][5][6][7]

This guide will focus on two primary areas of investigation for which experimental protocols are well-established for the indolin-2-one class:

  • Anticonvulsant Activity: The evaluation of a compound's ability to prevent or reduce the severity of seizures.

  • Cytotoxic Activity: The assessment of a compound's ability to kill or inhibit the growth of cancer cells.

Experimental Protocols for Comparative Analysis

To ensure the reproducibility and comparability of experimental results, detailed and standardized protocols are essential. The following sections outline established in vivo and in vitro methods for evaluating the anticonvulsant and cytotoxic activities of compounds like this compound.

Assessment of Anticonvulsant Activity

In vivo models are the primary methods for screening and characterizing potential anticonvulsant agents.[8][9] The two most common initial screening models are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.[5][8][10][11]

2.1.1. Maximal Electroshock (MES) Seizure Model

This model is particularly useful for identifying compounds effective against generalized tonic-clonic seizures.[8]

  • Objective: To determine the ability of a test compound to prevent tonic hindlimb extension (THLE) induced by an electrical stimulus.

  • Animal Model: Male Swiss albino mice (18-25 g).

  • Procedure:

    • Administer the test compound (e.g., this compound) or vehicle control intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined period (e.g., 30-60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of the THLE is considered a positive result, indicating anticonvulsant activity.

    • A standard anticonvulsant drug (e.g., phenytoin or phenobarbitone sodium) should be used as a positive control.[2]

  • Data Analysis: The percentage of animals protected from THLE at various doses is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.

2.1.2. Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds that may be effective against generalized myoclonic and absence seizures.[5][8]

  • Objective: To assess the ability of a test compound to prevent or delay the onset of seizures induced by the chemoconvulsant PTZ.

  • Animal Model: Male Swiss albino mice (18-25 g).

  • Procedure:

    • Administer the test compound or vehicle control (i.p. or p.o.).

    • After a set time, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ (e.g., 70-85 mg/kg).[8][12]

    • Immediately place the animal in an observation chamber and record seizure activity for at least 30 minutes.

    • Observe for the latency to the first seizure and the presence of clonic and tonic-clonic seizures.

    • Protection is defined as the absence of clonic seizures.

    • A standard drug like ethosuximide or diazepam should be used as a positive control.[10]

  • Data Analysis: The percentage of animals protected from seizures is calculated. The latency to the first seizure and the duration of seizures can also be compared between treated and control groups.

2.1.3. Neurotoxicity Screening

It is crucial to assess whether a compound's anticonvulsant activity is accompanied by motor impairment. The rotarod test is a common method for this evaluation.[5]

  • Objective: To evaluate the effect of the test compound on motor coordination.

  • Procedure:

    • Train mice to remain on a rotating rod (e.g., 3 cm diameter, 15 rpm) for a set period (e.g., 1-5 minutes).

    • Administer the test compound at various doses.

    • At the time of expected peak effect, place the animals on the rotarod and record the time they are able to maintain their balance.

    • The median toxic dose (TD50), the dose at which 50% of the animals fail the test, can be calculated.

Assessment of Cytotoxic Activity

In vitro cytotoxicity assays are fundamental for screening compounds with potential anticancer activity.[13] These assays measure various cellular parameters to determine the concentration at which a compound is toxic to cultured cancer cells.

2.2.1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14]

  • Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., MDCK) to assess selectivity.[1][3][4][13]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation for Comparative Analysis

Clear and structured data presentation is crucial for comparing the performance of this compound with other compounds.

Anticonvulsant Activity Data
CompoundDose (mg/kg)MES Test (% Protection)PTZ Test (% Protection)Rotarod Test (% Motor Impairment)
This compound 30Experimental DataExperimental DataExperimental Data
100Experimental DataExperimental DataExperimental Data
300Experimental DataExperimental DataExperimental Data
Alternative 1 30Experimental DataExperimental DataExperimental Data
100Experimental DataExperimental DataExperimental Data
300Experimental DataExperimental DataExperimental Data
Phenytoin (Control) 30Experimental DataExperimental DataExperimental Data
Ethosuximide (Control) 100Experimental DataExperimental DataExperimental Data
Cytotoxic Activity Data (IC50 Values in µM)
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)MDCK (Non-cancerous)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Alternative 1 Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Control) Experimental DataExperimental DataExperimental DataExperimental Data

Mandatory Visualizations

Experimental Workflows

Anticonvulsant_Screening_Workflow cluster_0 In Vivo Anticonvulsant Screening cluster_1 Data Analysis start Test Compound Administration (e.g., this compound) mes Maximal Electroshock (MES) Test start->mes Primary Screen ptz Pentylenetetrazole (PTZ) Test start->ptz Primary Screen rotarod Neurotoxicity (Rotarod Test) start->rotarod Safety Screen ed50 Determine ED50 mes->ed50 ptz->ed50 td50 Determine TD50 rotarod->td50 pi Calculate Protective Index (TD50/ED50) ed50->pi td50->pi

Caption: Workflow for in vivo anticonvulsant activity screening.

Cytotoxicity_Assay_Workflow cluster_0 In Vitro Cytotoxicity Assay cluster_1 Data Acquisition & Analysis cell_seeding Seed Cancer & Non-cancerous Cells (96-well plate) compound_treatment Treat with Test Compound (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate (e.g., 48-72h) compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50 Determine IC50 Value calc_viability->ic50

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Conclusion

The reproducibility of experiments with this compound and its analogs is contingent upon the adherence to standardized and well-detailed experimental protocols. This guide provides a foundational framework for conducting such comparative studies in the areas of anticonvulsant and cytotoxic research. By employing these established methods and maintaining consistent data presentation, researchers can generate reliable and comparable data to elucidate the biological potential of this and other related indolin-2-one derivatives. Further investigation into the specific mechanisms of action will be crucial for the development of any promising lead compounds.

References

Safety Operating Guide

Proper Disposal of 5-Ethoxy-1,3-dimethylindolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and a step-by-step plan for the proper disposal of 5-Ethoxy-1,3-dimethylindolin-2-one, aligning with regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3]

For researchers, scientists, and drug development professionals, adherence to these procedures is paramount not only for environmental protection but also for maintaining a safe laboratory environment.

Hazard Assessment and Regulatory Overview

Before disposal, a thorough hazard assessment is necessary. While safety data sheets (SDS) for this compound may not explicitly classify it as hazardous waste, it is imperative to treat it as such if its properties are unknown or if it meets any of the characteristics of hazardous waste as defined by RCRA (ignitability, corrosivity, reactivity, or toxicity).[2] All chemical waste must be managed from "cradle-to-grave," meaning it is tracked from generation to final disposal.

Regulatory Framework Key Requirements
Resource Conservation and Recovery Act (RCRA) Governs the disposal of solid and hazardous waste in the United States.[2][3]
Environmental Protection Agency (EPA) Sets the standards for hazardous waste management, including identification, generation, transportation, treatment, storage, and disposal.[1][3]
Occupational Safety and Health Administration (OSHA) Mandates safe handling practices, including the use of appropriate personal protective equipment (PPE).
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound.

1. Waste Identification and Characterization:

  • Assume the waste is hazardous unless confirmed otherwise through reliable data.

  • Consult your institution's Environmental Health and Safety (EHS) office for guidance on characterization.

2. Selection of Appropriate Waste Containers:

  • Use containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

3. Proper Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[4][5]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • The concentration and quantity of the waste.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location (building and room number).

    • Appropriate hazard pictograms as per the Globally Harmonized System (GHS).

4. Segregation and Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[4][5]

  • Segregate the waste from incompatible materials to prevent adverse chemical reactions. For instance, store it away from strong acids, bases, and oxidizing agents.

  • The SAA must be clearly marked.

5. Arranging for Waste Pickup and Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Contact your institution's EHS office to schedule a pickup of the hazardous waste.

  • The EHS office will work with a licensed hazardous waste vendor for proper transportation and disposal, which may involve incineration or other approved methods.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste characterized as non-hazardous by EHS? A->B C Treat as Hazardous Waste B->C No / Unsure J Follow Institutional Guidelines for Non-Hazardous Waste Disposal B->J Yes D Select Compatible Container (e.g., HDPE, Glass) C->D E Label Container with: - 'Hazardous Waste' - Full Chemical Name - Concentration & Quantity - Generation Date - PI Name & Lab Location - Hazard Pictograms D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Segregate from incompatible materials F->G H Contact EHS for waste pickup G->H I EHS coordinates with licensed waste vendor for disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research endeavors. Always consult your institution's specific guidelines and the relevant SDS for the most accurate and up-to-date information.

References

Personal protective equipment for handling 5-Ethoxy-1,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Ethoxy-1,3-dimethylindolin-2-one was not publicly available at the time of this writing. The following guidance is based on best practices for handling laboratory chemicals with similar structures and potential hazards, such as skin, eye, and respiratory irritation.[1][2] It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure.[2] The following step-by-step process outlines the necessary precautions from preparation to post-experiment cleanup.

1. Engineering Controls:

  • Always handle the compound in a properly functioning chemical fume hood to minimize inhalation of any dust or aerosols.[1][2]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][4]

2. Personal Protective Equipment (PPE):

  • A comprehensive PPE ensemble is required to prevent skin and eye contact.[5][6]

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[3][6][7] Standard safety glasses do not provide adequate protection.[3][7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if contamination is suspected.[7] For tasks with a higher risk of splash, consider double-gloving.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[2][8] For larger quantities or when there is a significant risk of splashes, a chemically resistant apron is recommended.[1]

3. Handling the Compound:

  • Before use, carefully inspect the container for any damage.

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers of the compound tightly sealed when not in use.

4. Post-Handling Procedures:

  • Decontaminate the work area (fume hood, benchtops) with an appropriate solvent and cleaning agent.

  • Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[8]

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including excess compound, contaminated PPE (gloves, etc.), and weighing papers, must be collected as hazardous waste.[9][10]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[11]

2. Waste Containers:

  • Use clearly labeled, leak-proof containers for solid and liquid waste.[9][10][11]

  • The original container can be used for the disposal of the primary substance.[9]

  • Ensure containers are kept closed except when adding waste.

3. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.[10]

  • Store waste containers in a designated, secondary containment area away from incompatible materials.[2]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.[10]

  • Do not dispose of this chemical down the drain or in the regular trash.[12]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below provides general safety parameters based on analogous compounds and best practices.

ParameterGuideline
Occupational Exposure Limits Not established. Handle in a chemical fume hood to maintain exposure As Low As Reasonably Achievable (ALARA).
Personal Protective Equipment See detailed list in the Operational Plan. Includes chemical splash goggles, face shield, nitrile gloves, lab coat, long pants, and closed-toe shoes.
First Aid: Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
First Aid: Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
First Aid: Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
First Aid: Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response Evacuate the area. Wear appropriate PPE. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then collect into a hazardous waste container. For larger spills, follow your institution's EHS spill response protocol.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkspace Prepare Workspace in Fume Hood DonPPE->PrepWorkspace WeighCompound Weigh Compound PrepWorkspace->WeighCompound PerformExperiment Perform Experiment WeighCompound->PerformExperiment Decontaminate Decontaminate Work Area PerformExperiment->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE SegregateWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal ExcessCompound Excess Compound Segregate Segregate Waste Streams ExcessCompound->Segregate ContaminatedPPE Contaminated PPE ContaminatedPPE->Segregate ContaminatedLabware Contaminated Labware ContaminatedLabware->Segregate LabelContainer Label Hazardous Waste Container Segregate->LabelContainer Store Store in Secondary Containment LabelContainer->Store ArrangePickup Arrange EHS Pickup Store->ArrangePickup Documentation Complete Waste Manifest ArrangePickup->Documentation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxy-1,3-dimethylindolin-2-one
Reactant of Route 2
5-Ethoxy-1,3-dimethylindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.